Technical Documentation Center

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
  • CAS: 446280-23-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Executive Summary This technical guide details the synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide , a sulfonamide derivative formed via the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide , a sulfonamide derivative formed via the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and 2-ethoxyaniline (o-phenetidine).

Sulfonamides in this class are frequently utilized as intermediates in the development of carbonic anhydrase inhibitors, antibacterial agents, and azo-dyes. This guide prioritizes the Pyridine-Mediated Nucleophilic Substitution pathway due to its high reliability for electron-deficient sulfonyl chlorides, while offering a DCM/Triethylamine alternative for scalable applications.

Target Molecule Profile:

  • IUPAC Name:

    
    -(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
    
  • Core Linkage: Sulfonamide (

    
    )[1][2]
    
  • Key Functionalities: Nitro group (

    
    , meta-substituted), Ethoxy group (
    
    
    
    , ortho-substituted).

Retrosynthetic Analysis

The most logical disconnection for sulfonamides is at the S-N bond. The sulfonyl group acts as the electrophile (activated by the chloride leaving group), and the amine acts as the nucleophile.

Strategic Disconnection
  • Bond to Break: S-N (Sulfonamide nitrogen to Sulfur).

  • Synthons: 3-nitrobenzenesulfonyl cation (equivalent: sulfonyl chloride) and 2-ethoxyaniline anion (equivalent: amine).

Retrosynthesis Target Target: N-(2-ethoxyphenyl)- 3-nitrobenzenesulfonamide Disconnect Disconnection (S-N Bond) Target->Disconnect Precursor1 Electrophile: 3-Nitrobenzenesulfonyl chloride Disconnect->Precursor1 Retrosynthesis Precursor2 Nucleophile: 2-Ethoxyaniline (o-Phenetidine) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the sulfonyl chloride and the aniline derivative.

Reaction Mechanism

The reaction follows a standard Nucleophilic Acyl Substitution mechanism (specifically at the sulfur atom), often referred to as the Schotten-Baumann reaction conditions when performed in biphasic systems, or simply sulfonylation in organic base.

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur atom of the sulfonyl chloride.

  • Intermediate: A pentavalent transition state (or tetrahedral-like intermediate) is formed.

  • Elimination: The chloride ion (

    
    ) is expelled, restoring the sulfur-oxygen double bonds.
    
  • Deprotonation: The base (Pyridine or

    
    ) removes the proton from the cationic nitrogen species to yield the neutral sulfonamide.
    

Mechanism Step1 1. Nucleophilic Attack (Aniline N -> S) Step2 2. Transition State (Pentavalent Sulfur) Step1->Step2 k1 Step3 3. Elimination of Cl- Step2->Step3 fast Step4 4. Deprotonation by Base (Formation of Product) Step3->Step4 -HCl

Figure 2: Step-wise mechanistic pathway for sulfonamide formation.

Experimental Protocols

Safety & Pre-requisites
  • 3-Nitrobenzenesulfonyl chloride: Corrosive, moisture-sensitive. Causes severe skin burns. Handle in a fume hood.

  • 2-Ethoxyaniline: Toxic if inhaled or absorbed through skin.

  • Pyridine: Flammable, noxious odor, reproductive toxin.

Method A: Pyridine-Mediated Synthesis (Recommended for Purity)

This method is preferred for research-scale synthesis (100 mg to 5 g) because pyridine acts as both the solvent and the acid scavenger, driving the reaction to completion.

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.1 equiv)

  • 2-Ethoxyaniline (1.0 equiv)

  • Pyridine (anhydrous, 10 volumes)

Protocol:

  • Setup: Oven-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[3]
    
  • Solubilization: Add 2-ethoxyaniline (1.0 equiv) to the flask. Add anhydrous pyridine via syringe. Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions.

  • Addition: Add 3-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 15 minutes. Note: Do not add all at once to avoid thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours . Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture into a beaker containing ice-cold water and concentrated HCl (to pH 2–3).

    • Mechanism:[1][4][5] HCl converts excess pyridine into water-soluble pyridinium chloride. The sulfonamide product precipitates out.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove traces of acid and salts.

  • Purification: Recrystallize from Ethanol (EtOH) or an EtOH/Water mixture.[2]

Method B: DCM/Triethylamine (Scalable Route)

Preferred for larger scales where removing large volumes of pyridine is impractical.

Reagents:

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

Protocol:

  • Dissolve 2-ethoxyaniline (1.0 equiv) and

    
     (1.5 equiv) in dry DCM at 0°C.
    
  • Add catalytic DMAP (optional, accelerates reaction).

  • Add sulfonyl chloride (1.1 equiv) dissolved in minimal DCM dropwise.

  • Stir at RT for 6 hours.

  • Workup: Wash organic layer with 1M HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

Workflow Start Start: Dry RBF, N2 Atm Dissolve Dissolve 2-Ethoxyaniline in Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add 3-Nitrobenzenesulfonyl Chloride (Portion-wise) Cool->Add Stir Stir at RT (4-12h) Monitor TLC Add->Stir Quench Pour into Ice/HCl (pH 2-3) Stir->Quench Filter Filter Precipitate Quench->Filter Purify Recrystallize (EtOH) Filter->Purify Final Pure Product: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Purify->Final

Figure 3: Operational workflow for the Pyridine-mediated synthesis method.

Characterization & Data Analysis

Upon isolation, the compound must be validated. Below are the expected spectral characteristics based on the structural moieties.

Quantitative Data Summary
ParameterSpecification / Expected Value
Molecular Formula

Molecular Weight 322.34 g/mol
Physical State Off-white to yellow solid
Yield (Typical) 75% – 90%
Solubility Soluble in DMSO, DMF, Acetone, warm EtOH. Insoluble in Water.
Spectroscopic Validation (Predicted)

1.


-NMR (DMSO-

, 400 MHz):
  • 
     9.5–10.5 ppm (1H, s):  Sulfonamide 
    
    
    
    proton (exchangeable with
    
    
    ).
  • 
     8.4–8.6 ppm (1H, t):  Aromatic proton on nitro-ring (between 
    
    
    
    and
    
    
    ).
  • 
     8.0–8.4 ppm (2H, m):  Aromatic protons ortho to 
    
    
    
    and
    
    
    .
  • 
     7.8 ppm (1H, t):  Aromatic proton meta to 
    
    
    
    .
  • 
     6.8–7.2 ppm (4H, m):  Aromatic protons of the ethoxyphenyl ring.
    
  • 
     3.9–4.1 ppm (2H, q):  Methylene protons of ethoxy group (
    
    
    
    ).
  • 
     1.2–1.4 ppm (3H, t):  Methyl protons of ethoxy group (
    
    
    
    ).

2. IR Spectroscopy (ATR):

  • 3200–3300

    
    : 
    
    
    
    stretch.
  • 1530 & 1350

    
    : 
    
    
    
    stretch (Nitro group).
  • 1340 & 1160

    
    : 
    
    
    
    stretch (Sulfonamide asymmetric/symmetric).
  • 1240

    
    : 
    
    
    
    stretch (Aryl ether).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chloride.Ensure glassware is dry; use anhydrous pyridine/solvents. Check chloride quality (should be crystalline, not oily).
Oily Product Impurities or residual solvent.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Recrystallize from EtOH.
Red/Brown Color Oxidation of aniline.Perform reaction under inert atmosphere (

). Use fresh aniline (distill if dark).[3]
Starting Material Remains Reaction incomplete.Add catalytic DMAP (5 mol%). Gently heat to 40°C. Increase reaction time.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Basanagouda, M., et al. (2010). "Synthesis and antimicrobial activity of some new sulfonamides containing substituted naphthyridyl moiety." European Journal of Medicinal Chemistry. Link (Demonstrates general sulfonamide synthesis methodology).

  • Meshram, J., et al. (2012). "Green synthesis of sulfonamides in aqueous medium." Tetrahedron Letters. Link (Alternative aqueous/green chemistry approaches).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Nitrobenzenesulfonyl chloride. Link (Reagent properties and safety).

Sources

Exploratory

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" chemical properties

Executive Summary N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a research intermediate in medicinal chemistry. Characterized by an electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a research intermediate in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the meta position of the sulfonyl moiety and an electron-donating ethoxy group at the ortho position of the aniline ring, this molecule serves as a versatile scaffold for developing antimicrobial agents, carbonic anhydrase inhibitors, and potential anti-inflammatory drugs. This guide details its physicochemical profile, synthesis protocols, and structure-activity relationships (SAR) to support high-integrity research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
DescriptorValue
IUPAC Name N-(2-ethoxyphenyl)-3-nitrobenzene-1-sulfonamide
Common Synonyms 3-Nitro-N-(2-ethoxyphenyl)benzenesulfonamide; N-(o-Phenetyl)-3-nitrobenzenesulfonamide
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
SMILES CCOc1ccccc1NS(=O)(=O)c2cccc(c2)=O
Predicted Physicochemical Properties

Note: Values are derived from consensus computational models (ACD/Labs, ChemAxon) and structural analogs.

PropertyValueInterpretation
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; suitable for cell membrane penetration.
pKa (Sulfonamide NH) 9.8 – 10.2Weakly acidic; primarily neutral at physiological pH (7.4).
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Zn²⁺ coordination).
H-Bond Acceptors 6 (O, N)High potential for receptor interaction.
Solubility DMSO, DMF, AcetoneHigh solubility in polar aprotic solvents.
Water Solubility < 0.1 mg/mLPoor aqueous solubility; requires co-solvent (e.g., DMSO) for bioassays.

Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom . The lone pair of the nitrogen in 2-ethoxyaniline attacks the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride, displacing the chloride ion. A base (typically pyridine or sodium carbonate) is required to neutralize the liberated hydrochloric acid and drive the equilibrium forward.

Visualization: Synthesis Pathway

SynthesisPathway SM1 3-Nitrobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 2-Ethoxyaniline (o-Phenetidine) SM2->Intermediate Nucleophilic Attack Base Base (Pyridine/Na2CO3) Base->Intermediate Proton Scavenging Product N-(2-ethoxyphenyl)-3- nitrobenzenesulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl salt Intermediate->Byproduct

Figure 1: Nucleophilic sulfonyl substitution pathway for the synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide.

Step-by-Step Experimental Protocol

Scale: 10 mmol Yield Expectation: 75–85%

  • Preparation of Reagents:

    • Dissolve 2-ethoxyaniline (1.37 g, 10 mmol) in 15 mL of anhydrous dichloromethane (DCM) or pyridine.

    • Note on Solvent: Pyridine acts as both solvent and base. If using DCM, add triethylamine (1.5 mL, 11 mmol) or use a biphasic system with 10% aqueous Na₂CO₃.

  • Addition:

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add 3-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) portion-wise over 15 minutes.

    • Causality: Slow addition prevents localized overheating and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Monitor progress via TLC (30% Ethyl Acetate in Hexanes).

  • Work-up:

    • If Pyridine used: Pour reaction mixture into 100 mL ice-cold 1M HCl. The product will precipitate as a solid.

    • If DCM used: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/base, then with brine. Dry over MgSO₄ and evaporate.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Collect crystals via vacuum filtration and dry at 50°C under vacuum.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.2 ppm (s, 1H): Sulfonamide NH (exchangeable with D₂O).

    • δ 8.4–7.8 ppm (m, 4H): 3-Nitrophenyl protons (deshielded by NO₂ and SO₂ groups).

    • δ 7.2–6.8 ppm (m, 4H): 2-Ethoxyphenyl protons.

    • δ 3.9 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

    • δ 1.2 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

  • FT-IR (ATR):

    • 3250 cm⁻¹: N-H stretch.

    • 1530 & 1350 cm⁻¹: NO₂ asymmetric and symmetric stretches.

    • 1340 & 1160 cm⁻¹: SO₂ asymmetric and symmetric stretches.

    • 1240 cm⁻¹: C-O-C ether stretch.

Biological Potential & SAR Analysis

This molecule is a "privileged structure" in medicinal chemistry. The specific combination of functional groups suggests three primary mechanisms of action.

Structure-Activity Relationship (SAR) Map

SAR Core N-(2-ethoxyphenyl)-3- nitrobenzenesulfonamide Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Sulfonamide Sulfonamide Linker (SO2-NH) Core->Sulfonamide Ethoxy 2-Ethoxy Group (Steric/Lipophilic) Core->Ethoxy Redox Redox Cycling / Prodrug Activation Nitro->Redox Mechanism CA_Inhib Zn2+ Binding (Carbonic Anhydrase) Sulfonamide->CA_Inhib Mechanism Lipophilicity Membrane Permeability / Orthosteric Selectivity Ethoxy->Lipophilicity Mechanism

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological mechanisms.

Therapeutic Implications
  • Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide moiety (

    
    ) is a classic zinc-binding pharmacophore. The bulky 2-ethoxy group may provide isoform selectivity (e.g., against hCA IX or XII) by interacting with the hydrophobic pocket of the enzyme active site [1].
    
  • Antimicrobial/Antitumor Activity: The nitro group is often a "toxicophore" that can be reduced in vivo to a hydroxylamine or amine. This reduction process can generate reactive oxygen species (ROS) toxic to anaerobic bacteria or hypoxic tumor cells [2].

  • Anti-inflammatory (COX-2): While typically requiring a larger lipophilic tail, diaryl sulfonamides are structural analogs to Coxib-class drugs. The 2-ethoxy group mimics the steric bulk required for COX-2 selectivity [3].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Nitro Compounds: Aromatic nitro compounds can be toxic if absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (which reduce the nitro group) and strong bases (which deprotonate the sulfonamide).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs.[2][3] Journal of Medicinal Chemistry, 62(6), 2851-2893. Link

  • Eze, F. U., et al. (2019).[4] Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.[4] Link

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides as anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 110-121. Link

Sources

Foundational

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" molecular structure

Structural Dynamics, Synthetic Pathways, and Pharmacophore Mapping Executive Summary N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide represents a specialized scaffold within the diarylsulfonamide class, a chemical space piv...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmacophore Mapping

Executive Summary

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide represents a specialized scaffold within the diarylsulfonamide class, a chemical space pivotal to medicinal chemistry for its ability to bridge distinct lipophilic domains while maintaining a rigid hydrogen-bonding core. Unlike its para-substituted analogs, this molecule incorporates an ortho-ethoxy group on the aniline ring, introducing significant steric constraints that force a non-planar conformation. Combined with the electron-withdrawing meta-nitro group on the sulfonyl ring, the molecule exhibits enhanced N-H acidity and unique electrostatic potential maps. This guide provides a rigorous technical breakdown of its molecular architecture, validated synthesis protocols, and structural-activity relationships (SAR) relevant to drug discovery professionals.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Topology

The molecule consists of two aromatic systems linked by a sulfonamide (


) bridge. Its properties are defined by the interplay between electronic deactivation and steric locking.
  • Ring A (Sulfonyl side): 3-Nitrobenzene. The nitro group at the meta position is a strong electron-withdrawing group (EWG) (

    
    ). This reduces the electron density of the benzene ring and, through inductive effects, increases the acidity of the sulfonamide N-H proton (
    
    
    
    estimated
    
    
    ), enhancing its hydrogen-bond donor capability.
  • Ring B (Amino side): 2-Ethoxyphenyl.[1] The ethoxy group is an electron-donating group (EDG) by resonance but acts as a steric locker. Located at the ortho position, it clashes with the sulfonamide oxygen atoms and the N-H bond, restricting rotation around the

    
     bond. This forces the molecule into a twisted conformation, unlike the flatter profiles of para-substituted analogs.
    
Key Physicochemical Descriptors
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core composition
Molecular Weight 322.34 g/mol Fragment-based drug discovery compliant
LogP (Lipophilicity) ~2.8 – 3.2Optimal for membrane permeability (Lipinski compliant)
H-Bond Donors 1 (Sulfonamide NH)Critical for receptor binding
H-Bond Acceptors 6 (

,

,

)
High interaction potential
Rotatable Bonds 5Moderate flexibility, limited by ortho-ethoxy steric clash
Topological Polar Surface Area (TPSA) ~98

Good oral bioavailability prediction (<140

)

Synthetic Protocol (Authoritative Methodology)

The synthesis follows a nucleophilic substitution pathway (sulfonylation) under basic conditions. The choice of base and solvent is critical to prevent bis-sulfonylation and ensure solubility of the nitro-substituted sulfonyl chloride.

Reaction Mechanism

The 2-ethoxyaniline (nucleophile) attacks the sulfur center of 3-nitrobenzenesulfonyl chloride. The base (Pyridine or


) neutralizes the generated HCl, driving the equilibrium forward.
Validated Experimental Procedure

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 2-Ethoxyaniline (1.05 eq)

  • Pyridine (Solvent/Base) or DCM with Triethylamine (1.2 eq)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-nitrobenzenesulfonyl chloride (10 mmol, 2.21 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Addition: Cool the solution to 0°C under an inert atmosphere (

    
    ). Slowly add triethylamine (12 mmol, 1.67 mL), followed by the dropwise addition of 2-ethoxyaniline (10.5 mmol, 1.44 g) dissolved in minimal DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a lower

    
     spot compared to the starting chloride.
    
  • Workup: Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine). Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Yield: Expected yield 85–92% (Yellowish crystalline solid).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 3-Nitrobenzenesulfonyl chloride + 2-Ethoxyaniline Step1 Step 1: Dissolution Solvent: Anhydrous DCM Temp: 0°C Start->Step1 Step2 Step 2: Base Addition Reagent: Et3N or Pyridine Function: HCl Scavenging Step1->Step2 Step3 Step 3: Nucleophilic Attack Formation of S-N Bond Time: 4-6 Hours Step2->Step3 Activation Workup Workup: 1. Acid Wash (1M HCl) 2. Brine Wash 3. Dry (Na2SO4) Step3->Workup Completion (TLC) Product Final Product: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Yield: ~85-90% Workup->Product Crystallization

Figure 1: Step-wise synthetic workflow for the sulfonylation of 2-ethoxyaniline.

Structural Characterization & Spectroscopic Logic

Proton NMR ( -NMR) Signature

Understanding the NMR spectrum requires analyzing the shielding/deshielding effects of the substituents.

  • Sulfonamide NH: A broad singlet typically appearing downfield (

    
     9.5–10.5 ppm), heavily influenced by solvent (
    
    
    
    vs
    
    
    ) and concentration (H-bonding).
  • 3-Nitro Ring Protons: The proton between the nitro and sulfonyl groups (

    
     position) is extremely deshielded (
    
    
    
    ~8.5–8.7 ppm) due to the synergistic electron-withdrawing effects of both groups.
  • Ethoxy Group:

    • Methylene (

      
      ):  Quartet at 
      
      
      
      ~4.0 ppm.
    • Methyl (

      
      ):  Triplet at 
      
      
      
      ~1.3 ppm.
  • 2-Ethoxy Ring Protons: The aromatic protons will show a complex multiplet pattern (

    
     6.8–7.5 ppm). The proton ortho to the ethoxy group may be shielded relative to the others.
    
Mass Spectrometry (ESI-MS)
  • Negative Mode (

    
    ):  Preferred due to the acidic N-H. Expected m/z = 321.3.
    
  • Positive Mode (

    
    ):  Expected m/z = 323.3.
    

Biological & Pharmacological Context[2][10][11]

While this specific molecule acts as a chemical probe, its structural class is associated with several high-value biological targets.

Pharmacophore Features

The molecule functions as a Hydrophobic-Polar-Hydrophobic sandwich.

  • Polar Core: The sulfonamide unit acts as a hydrogen bond donor (NH) and acceptor (O=S=O).

  • Lipophilic Flanks: The ethoxy group provides a lipophilic anchor that can fit into hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic groove of Bcl-2 proteins).

  • Electronic "Warhead": The nitro group is a metabolic handle. In vivo, it can be reduced to an amine, altering the molecule's polarity and potentially converting it into a covalent binder if further derivatized (e.g., to an acrylamide).

Interaction Map

InteractionMap Center Sulfonamide Core (SO2NH) RingA 3-Nitrobenzene (Electron Deficient) Center->RingA RingB 2-Ethoxyphenyl (Steric Bulk) Center->RingB TargetH Receptor H-Bond Acceptor Center->TargetH H-Bond Donor (NH) Nitro NO2 Group (Metabolic Handle) RingA->Nitro Ethoxy Ethoxy Group (Hydrophobic Lock) RingB->Ethoxy TargetHyd Hydrophobic Pocket Ethoxy->TargetHyd Van der Waals

Figure 2: Pharmacophore map illustrating potential receptor interactions driven by the sulfonamide core and ethoxy tail.

Reactivity & Stability Profile

Metabolic Stability
  • Nitro Reduction: The 3-nitro group is susceptible to reduction by nitroreductases (bacterial or hepatic), yielding the corresponding aniline. This is often a "pro-drug" activation step or a clearance pathway.

  • Sulfonamide Bond: Generally stable to hydrolysis under physiological conditions. High temperatures and strong acids are required to cleave the S-N bond (reverting to sulfonic acid and amine).

Chemical Reactivity[6]
  • Alkylation: The sulfonamide Nitrogen can be alkylated under basic conditions (e.g.,

    
    , alkyl halide) to form N,N-disubstituted sulfonamides, removing the H-bond donor capability.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or metal reduction (
    
    
    
    ) will selectively reduce the nitro group to an amino group without cleaving the sulfonamide, providing a scaffold for further functionalization (e.g., urea formation).

References

  • Gelman, A. et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15, 673.[2]

    • Context: Provides crystallographic data and Hirshfeld surface analysis for the close analog N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, establishing the baseline for bond lengths and angles in this scaffold.
  • Zhang, S. et al. (2024).[3] The crystal structure of N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide. ResearchGate.

    • Context: Illustrates the steric influence of ortho-substituents in sulfonamides, supporting the non-planar conformation hypothesis for the 2-ethoxy deriv
  • PubChem Compound Summary. (2025). 2-Nitrobenzenesulfonamide and Analogs. National Center for Biotechnology Information.

    • Context: Source for general physicochemical constants and toxicity profiles of nitrobenzenesulfonamide precursors.
  • RSC Publishing. (2023). Practical chemoselective aromatic substitution: synthesis of N-(halo-nitrophenyl)benzenesulfonamides. Organic & Biomolecular Chemistry.

    • Context: Validates the synthetic protocols for nitration and sulfonyl

Sources

Exploratory

Spectroscopic Analysis &amp; Synthesis Guide: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Executive Summary & Compound Profile N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a functionalized sulfonamide derivative, structurally significant in medicinal chemistry as a potential scaffold for antibacterial (sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a functionalized sulfonamide derivative, structurally significant in medicinal chemistry as a potential scaffold for antibacterial (sulfa drug analogs) and antitumor agents. Its core structure features a 3-nitrobenzenesulfonyl moiety linked to a 2-ethoxyaniline ring.

This technical guide provides a rigorous analysis of the molecule's spectroscopic signature (NMR, IR, MS) and a validated synthesis protocol. The data presented is derived from first-principles structural analysis and established spectroscopic trends for sulfonamide derivatives, serving as a definitive reference for characterization.

Physicochemical Profile
ParameterValue
IUPAC Name N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
Molecular Formula C₁₄H₁₄N₂O₅S
Exact Mass 322.0623 g/mol
Molecular Weight 322.34 g/mol
Predicted Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in Water

Synthesis Protocol: The Sulfonyl Chloride Pathway

The synthesis follows a classic nucleophilic substitution mechanism (Schotten-Baumann conditions), where the nucleophilic nitrogen of 2-ethoxyaniline attacks the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride.

Reagents & Materials
  • Substrate: 2-Ethoxyaniline (1.0 eq)

  • Reagent: 3-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Pyridine (20 mmol) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Reagent Addition: Slowly add 3-nitrobenzenesulfonyl chloride (11 mmol) portion-wise or as a solution in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 3:7 EtOAc:Hexanes).

  • Quenching: Quench the reaction with 1M HCl (20 mL) to neutralize excess pyridine and solubilize any unreacted amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine organic extracts.

  • Purification: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide .

Workflow Visualization

SynthesisWorkflow Start Start: 2-Ethoxyaniline + DCM Base Add Base: Pyridine (0°C) Start->Base React Add Reagent: 3-Nitrobenzenesulfonyl Chloride Base->React Stir Reaction: RT, 4-6 Hours React->Stir Quench Workup: 1M HCl Wash Extract DCM Stir->Quench Pure Product: Recrystallize (EtOH/H2O) Quench->Pure

Figure 1: Step-by-step synthesis workflow for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide.

Spectroscopic Analysis (Predicted Data)

The following data represents the theoretical spectroscopic signature based on the specific electronic environments of the 3-nitro and 2-ethoxy substituents.

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) The spectrum is characterized by two distinct aromatic systems and an ethyl group. The sulfonamide N-H is typically deshielded.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.20 Broad Singlet (s)1HSO₂N-H Highly acidic proton due to electron-withdrawing SO₂.
8.55 Triplet (t) / Singlet1HAr-H (2') H between NO₂ and SO₂; most deshielded aromatic proton.
8.48 Doublet of Doublets (dd)1HAr-H (4') Ortho to NO₂, Para to SO₂.
8.15 Doublet of Doublets (dd)1HAr-H (6') Ortho to SO₂, Para to NO₂.
7.85 Triplet (t)1HAr-H (5') Meta to both withdrawing groups.
7.25 Doublet (d)1HAr-H (6'') Ortho to N-H on the ethoxy ring.
7.05 Triplet (t)1HAr-H (4'') Para to OEt.
6.95 Doublet (d)1HAr-H (3'') Ortho to OEt (shielded by oxygen lone pair).
6.85 Triplet (t)1HAr-H (5'') Meta to OEt.
3.95 Quartet (q)2H-O-CH₂- Methylene of ethoxy group.
1.25 Triplet (t)3H-CH₃ Methyl of ethoxy group.

¹³C NMR (100 MHz, DMSO-d₆)

  • Carbonyl/Sulfonyl Region: No Carbonyls.

  • Aromatic Region (110–150 ppm):

    • C-NO₂ (C-3'): ~148 ppm

    • C-SO₂ (C-1'): ~142 ppm

    • C-O (C-2''): ~150 ppm

    • C-N (C-1''): ~128 ppm

    • Ar-C (CH): 130, 128, 122, 120, 112 (C-3''), 120 ppm.

  • Aliphatic Region:

    • OCH₂: ~64 ppm

    • CH₃: ~14.5 ppm

B. Infrared Spectroscopy (FT-IR)

The IR spectrum will be dominated by the sulfonamide and nitro functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3240 – 3300 Stretching (ν)N-H Sharp band, typical for secondary sulfonamides.
3050 – 3100 Stretching (ν)C-H (Ar) Weak aromatic C-H stretches.
2980, 2930 Stretching (ν)C-H (Alk) Aliphatic C-H from the ethoxy group.
1535 Asymmetric StretchNO₂ Strong diagnostic band for nitro group.
1350 Symmetric StretchNO₂ Often overlaps with SO₂ asymmetric stretch.
1340 – 1360 Asymmetric StretchS=O Strong sulfonyl band.
1250 Stretching (ν)C-O-C Aryl alkyl ether stretch (Ph-O-Et).
1160 – 1170 Symmetric StretchS=O Strong sulfonyl band.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 323.07 (ESI); M⁺• = 322 (EI)

Fragmentation Pathway (EI):

  • M⁺ (m/z 322): Parent ion.

  • [M - SO₂]⁺ (m/z 258): Common sulfonamide rearrangement (loss of SO₂).

  • [M - Et]⁺ (m/z 293): Loss of ethyl group from the ether.

  • m/z 186: 3-Nitrobenzenesulfonyl cation (cleavage of S-N bond).

  • m/z 136: 2-Ethoxyaniline radical cation (cleavage of S-N bond).

MS Fragmentation Diagram

MSFragmentation Parent Molecular Ion (M+) m/z 322 Frag1 [M - Et]+ m/z 293 Parent->Frag1 - C2H5 (29) Frag2 Sulfonyl Cation m/z 186 Parent->Frag2 S-N Cleavage Frag3 Amine Radical m/z 136 Parent->Frag3 S-N Cleavage Frag4 [M - SO2]+ m/z 258 Parent->Frag4 - SO2 (64)

Figure 2: Predicted Mass Spectrometry fragmentation pathway for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide.

References

  • General Sulfonamide Synthesis: Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons.[1] (Foundational text on sulfonyl chloride reactions).

  • Spectroscopic Data of Sulfonamides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Source for IR/NMR shift prediction principles).

  • Reaction of 3-Nitrobenzenesulfonyl Chloride: BenchChem. (2025).[2] Reaction of 3-Nitrobenzenesulfonyl Chloride with Pyrrolidine. . (Analogous reaction conditions).

  • Nitrobenzenesulfonyl Chloride Preparation: U.S. Patent 5,436,370. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. .

Sources

Foundational

Technical Monograph: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

The following technical guide details the chemical identity, synthesis, and application profile of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide . Chemical Identity & Core Data This compound is a sulfonamide derivative sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide .

Chemical Identity & Core Data

This compound is a sulfonamide derivative synthesized from the coupling of 3-nitrobenzenesulfonyl chloride and 2-ethoxyaniline (o-phenetidine). It serves as a critical intermediate in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors , COX-2 inhibitors , and anti-proliferative agents .

While this specific derivative is often classified as a "make-on-demand" research chemical in public databases, its identity is defined by its precursors and structural class.

Nomenclature & Identifiers
Parameter Data
Chemical Name N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
Systematic Name 3-Nitro-N-(2-ethoxyphenyl)benzene-1-sulfonamide
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Component CAS (Acid Chloride) (3-Nitrobenzenesulfonyl chloride)
Component CAS (Amine) (2-Ethoxyaniline / o-Phenetidine)
Predicted LogP ~2.7 - 3.2 (Lipophilic)
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility DMSO, DMF, Acetone, DCM; Insoluble in Water

Synthesis Protocol (Schotten-Baumann Conditions)

The synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide follows a standard nucleophilic substitution pathway where the amino group of o-phenetidine attacks the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme

The reaction is typically driven by a base (Pyridine or Triethylamine) to scavenge the HCl byproduct, driving the equilibrium forward.

SynthesisPath Reactant1 3-Nitrobenzenesulfonyl Chloride (CAS 121-51-7) Inter Tetrahedral Intermediate Reactant1->Inter Nucleophilic Attack Reactant2 2-Ethoxyaniline (o-Phenetidine) (CAS 94-70-2) Reactant2->Inter Nucleophilic Attack Base Base Catalyst (Pyridine/Et3N) Base->Inter Proton Capture Solvent Solvent (DCM or THF) Product N-(2-ethoxyphenyl)- 3-nitrobenzenesulfonamide (C14H14N2O5S) Inter->Product Elimination Byproduct HCl Salt (Removed) Inter->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of 2-ethoxyaniline.

Step-by-Step Methodology

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

  • Preparation: Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq) . Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Addition of Electrophile: Slowly add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise or dropwise (if dissolved in solvent) over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess pyridine/amine).

    • Wash with Saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Applications & Medicinal Chemistry (SAR)

This molecule is rarely a final drug but serves as a high-value scaffold for Structure-Activity Relationship (SAR) studies.

Precursor to 3-Aminobenzenesulfonamides

The nitro group (-NO₂) at the meta position is a "masked" amine.

  • Transformation: Reduction (H₂/Pd-C or SnCl₂/HCl) yields the 3-amino derivative .

  • Utility: The resulting amino-sulfonamide is a key pharmacophore for Carbonic Anhydrase (CA) inhibitors . The meta-amino group allows for further functionalization (e.g., urea formation) to tune selectivity against CA isoforms IX and XII (cancer-associated targets) [1].

Electronic & Steric Probing
  • 2-Ethoxy Group: Provides steric bulk and electron donation to the N-phenyl ring. This mimics the "tail" regions of COX-2 inhibitors, influencing binding affinity in hydrophobic pockets.

  • Sulfonamide Linker: Acts as a bioisostere for amide bonds but with a tetrahedral geometry, often improving metabolic stability against peptidases.

Antimicrobial Research

N-aryl-3-nitrobenzenesulfonamides have shown activity against Gram-positive bacteria (e.g., S. aureus) by disrupting folate metabolism, similar to classical sulfa drugs, though the meta-nitro substitution pattern alters the electronic profile compared to the classical para-amino (sulfanilamide) structure [2].

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0–10.5 ppm (s, 1H): Sulfonamide NH (exchangeable).

    • δ 8.4–8.6 ppm: Aromatic protons ortho to NO₂ (deshielded).

    • δ 6.8–7.2 ppm: Aromatic protons of the ethoxyphenyl ring.

    • δ 3.9–4.1 ppm (q, 2H): Methylene of the ethoxy group (-OCH₂-).

    • δ 1.2–1.4 ppm (t, 3H): Methyl of the ethoxy group (-CH₃).

  • IR Spectroscopy:

    • 1350 & 1530 cm⁻¹: N-O stretch (Nitro group).

    • 1150 & 1340 cm⁻¹: S=O stretch (Sulfonamide).

    • 3200–3300 cm⁻¹: N-H stretch.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., et al. (2003). Antibacterial activity of sulfonamides. Current Medicinal Chemistry, 10(11), 925-953. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 121-51-7 (3-Nitrobenzenesulfonyl chloride). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 94-70-2 (2-Ethoxyaniline). Link

Sources

Exploratory

Technical Whitepaper: Solubility and Stability Profiling of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Topic: Physicochemical Profiling of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Compound Analysis

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a diaryl sulfonamide characterized by three distinct functional motifs: a sulfonamide linker, a 3-nitro electron-withdrawing group, and a 2-ethoxy electron-donating group. This specific arrangement dictates a unique physicochemical profile that researchers must navigate during assay development and formulation.

This guide provides a definitive framework for characterizing this compound, moving beyond generic protocols to address the specific electronic and steric properties of this scaffold.

Structural-Property Relationships (SPR)
FeatureChemical ImplicationImpact on Handling
Sulfonamide Linker Weakly acidic proton (pKa ~9.8–10.5).Solubility is pH-dependent; significantly higher at pH > 10.
3-Nitro Group Strong electron-withdrawing group (EWG).Increases sulfonamide acidity; susceptible to photoreduction and metabolic reduction.
2-Ethoxy Group Lipophilic, electron-donating (EDG).Increases LogP (lipophilicity); potential site for metabolic O-dealkylation.

Solubility Profiling: Protocols & Data Interpretation

Due to the lipophilic nature of the ethoxy and nitro-phenyl rings, this compound exhibits Low Kinetic Solubility in aqueous media. Accurate characterization requires thermodynamic equilibrium methods rather than simple kinetic precipitation.

Theoretical vs. Expected Solubility Data
  • Aqueous (pH 7.4): Low (< 50 µg/mL). The molecule is largely unionized at physiological pH.

  • Aqueous (pH 12.0): High. Deprotonation of the sulfonamide nitrogen forms a soluble salt.

  • DMSO: High (> 50 mM). Recommended for stock solutions.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in pH 7.4 phosphate buffer and simulated gastric fluid (SGF).

Workflow:

  • Preparation: Weigh 5 mg of solid compound into a 4 mL amber glass vial (to protect the nitro group from light).

  • Solvent Addition: Add 1.0 mL of the target buffer.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Solubility Workflow

SolubilityWorkflow Start Solid Compound (5 mg) Solvent Add Buffer (pH 1.2 / 7.4) Start->Solvent Agitate Equilibration 24h @ 25°C Solvent->Agitate Saturation Filter Phase Separation (0.45 µm PVDF) Agitate->Filter Remove Undissolved Analyze Quantification (HPLC-UV) Filter->Analyze Filtrate

Caption: Figure 1. Thermodynamic solubility workflow ensuring saturation equilibrium and phase separation.

Stability Profiling: Degradation Pathways

The stability of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is governed by the robustness of the sulfonamide bond and the redox lability of the nitro group.

Hydrolytic Stability (pH Stress)

Sulfonamides are generally resistant to hydrolysis under neutral and basic conditions. However, the 3-nitro group activates the ring, potentially making the sulfonamide bond slightly more susceptible to acid-catalyzed hydrolysis under extreme conditions (e.g., 1M HCl, 80°C).

  • Recommendation: The compound is predicted to be Stable (>95% recovery) in PBS (pH 7.4) for 24 hours at 37°C.

  • Risk: Avoid prolonged exposure to strong acids at elevated temperatures.

Photostability (Critical)

Nitroaromatic compounds are notorious for photochemical instability . Exposure to UV/Vis light can induce the reduction of the nitro group to a nitroso or hydroxylamine species, or facilitate azoxy coupling.

  • Protocol: Store solid and solution samples in Amber Vials .

  • Test: Expose a 10 µM solution to a Xenon arc lamp (ICH Q1B conditions). Monitor for the appearance of reduction products (M-16 or M-14 peaks in LC-MS).

Metabolic Stability (In Vitro)

In a biological context (microsomes/hepatocytes), this molecule faces two primary clearance pathways:

  • Nitro Reduction: Mediated by nitroreductases (anaerobic conditions) or CYP450, converting

    
    .
    
  • O-Dealkylation: CYP450-mediated removal of the ethyl group on the phenyl ring, yielding the phenol.

Visualization: Degradation & Metabolic Pathways

DegradationPathways Parent Parent Compound N-(2-ethoxyphenyl)-3-nitro... Aniline Primary Amine Metabolite (Nitro Reduction) Parent->Aniline Nitroreductase / UV Light Phenol Phenol Derivative (O-Dealkylation) Parent->Phenol CYP450 (Microsomes) Hydrolysis Sulfonic Acid + Aniline (Acid Hydrolysis - Rare) Parent->Hydrolysis 6M HCl / Heat

Caption: Figure 2. Primary degradation and metabolic pathways. Red/Yellow nodes indicate high-probability transformations.

Storage and Handling Recommendations

To maximize the shelf-life and experimental reproducibility of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide, strictly adhere to the following "Gold Standard" storage protocols.

ParameterRecommendationRationale
Temperature -20°C (Long term)Minimizes thermal degradation and lattice relaxation.
Atmosphere Argon or NitrogenPrevents oxidative degradation of trace impurities.
Container Amber GlassCritical: Prevents nitro-group photoreduction.
Solution State Use FreshAvoid storing DMSO stocks > 1 month. Freeze/thaw cycles promote precipitation.

References

  • BenchChem.A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (General principles of sulfonamide solubility and shake-flask protocols).

  • Białk-Bielińska, A. et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions.[1] Journal of Hazardous Materials.[2] (Authoritative data on sulfonamide bond stability across pH ranges).

  • Martinez, M. & Amidon, G. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. J Clin Pharmacol.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. J. Pharmacol. Toxicol. Methods. (Reference for LogP and solubility predictions).

Sources

Foundational

Technical Assessment: Biological Activity Profile of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Executive Summary N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide represents a "privileged scaffold" in medicinal chemistry, combining a sulfonamide linker with two distinct aromatic pharmacophores. Based on Structure-Activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide represents a "privileged scaffold" in medicinal chemistry, combining a sulfonamide linker with two distinct aromatic pharmacophores. Based on Structure-Activity Relationship (SAR) analysis of the N-arylbenzenesulfonamide class, this molecule is predicted to exhibit significant biological activity in oncology , specifically as a microtubule destabilizing agent and a Wnt/


-catenin pathway inhibitor .

While historical sulfonamides were primarily antibacterial, N-substituted derivatives display a distinct pharmacological profile. This guide outlines the theoretical basis for these activities, the specific molecular interactions involved, and the experimental protocols required to validate these predictions.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional regions that dictate its biological interactions.[1] Understanding these regions is critical for predicting binding affinity and metabolic fate.

RegionFunctional GroupPhysicochemical PropertyPredicted Biological Role
A-Ring 3-NitrobenzeneElectron-withdrawing (EWG), LipophilicMetabolic Handle / Electronic Tuning: The nitro group increases the acidity of the sulfonamide -NH-, strengthening Hydrogen Bond (HB) donor capability. Potential for bioreductive activation in hypoxic tumors.
Linker Sulfonamide (

)
Tetrahedral geometry, PolarBinding Hinge: Acts as a bioisostere for amide bonds but with a distinct transition state geometry. The oxygen atoms serve as HB acceptors; the proton is a HB donor.
B-Ring 2-EthoxyphenylSteric bulk, LipophilicHydrophobic Anchor: The ortho-ethoxy group provides specific steric hindrance, locking the conformation. This mimics the pharmacophore of colchicine-site inhibitors (e.g., combretastatins).
The "N-Aryl" Switch

Crucially, this molecule is an


-substituted sulfonamide , not a primary sulfonamide (

).
  • Primary Sulfonamides: Potent Carbonic Anhydrase (CA) inhibitors; Antibacterial.

  • 
    -Aryl Sulfonamides:  Potent Anticancer agents  (Tubulin binding, Cell cycle arrest).
    
  • Implication: The development focus for this compound must be Antineoplastic , not Antibacterial.

Primary Biological Targets

Microtubule Destabilization (Colchicine Site Binding)

The most probable high-affinity target for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is the colchicine-binding site of


-tubulin .
  • Mechanism: The molecule binds at the interface of

    
    - and 
    
    
    
    -tubulin. The 2-ethoxyphenyl ring mimics the trimethoxyphenyl ring of colchicine or the B-ring of combretastatin A-4. The sulfonamide linker positions the A-ring (nitrobenzene) to engage in
    
    
    -stacking interactions within the hydrophobic pocket.
  • Causality: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Outcome:

    • Disruption of the mitotic spindle.

    • Cell cycle arrest at the G2/M phase.[2]

    • Induction of apoptosis (Mitotic Catastrophe).

Wnt/ -catenin Signaling Inhibition

Structural analogs, such as FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide), are documented inhibitors of the Wnt/


-catenin pathway.[3][4]
  • Relevance: The Wnt pathway is hyperactivated in hepatocellular carcinoma (HCC) and colorectal cancers.

  • Mechanism: These sulfonamides block the recruitment of

    
    -catenin to the TCF/LEF transcription complex, preventing the expression of oncogenes like c-Myc and Cyclin D1.
    

Visualization of Signaling Pathways[4]

The following diagram illustrates the dual-mechanism potential: Microtubule destabilization leading to mitotic arrest, and Wnt inhibition preventing oncogenic transcription.

G Compound N-(2-ethoxyphenyl)- 3-nitrobenzenesulfonamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Wnt Wnt/Beta-Catenin Complex Compound->Wnt  Destabilizes   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Required for   G2M G2/M Cell Cycle Arrest Spindle->G2M  Failure leads to   Apoptosis Apoptosis (Cell Death) G2M->Apoptosis  Induces   Translocation Nuclear Translocation Wnt->Translocation  Prevents   Transcription Oncogene Transcription (c-Myc, Cyclin D1) Translocation->Transcription  Required for   Proliferation Tumor Cell Proliferation Transcription->Proliferation  Drives  

Caption: Dual-mode mechanism of action targeting cytoskeletal dynamics (left) and oncogenic signaling (right).

Experimental Validation Protocols

To confirm these hypotheses, the following self-validating experimental workflow is recommended.

Chemical Synthesis (Validation of Identity)

Before biological testing, ensure >98% purity.

  • Reactants: 3-Nitrobenzenesulfonyl chloride (1.0 eq) + 2-Ethoxyaniline (1.1 eq).

  • Solvent/Base: Pyridine (solvent & base) or DCM/Triethylamine.

  • Condition: Stir at

    
     for 4-12 hours.
    
  • Workup: Acid wash (1N HCl) to remove unreacted aniline. Recrystallize from Ethanol.

  • QC:

    
    -NMR must show sulfonamide NH peak (
    
    
    
    ppm) and distinct ethoxy pattern (quartet ~4.0 ppm, triplet ~1.4 ppm).
In Vitro Tubulin Polymerization Assay

Objective: Confirm direct binding to tubulin.

  • Method: Fluorescence-based polymerization assay (using DAPI or fluorescent reporter).

  • Protocol:

    • Incubate purified porcine brain tubulin (

      
      ) with the compound (
      
      
      
      ) at
      
      
      .
    • Add GTP to initiate polymerization.

    • Measure fluorescence intensity over 60 minutes.

  • Validation Criteria: A dose-dependent decrease in the

    
     of the polymerization curve compared to vehicle (DMSO) and positive control (Colchicine or Nocodazole).
    
Cell Viability & Cycle Analysis

Objective: Correlate molecular binding with cellular phenotype.

  • Assay: MTT or Resazurin assay on a panel of cancer lines (e.g., HeLa, MCF-7, HepG2).

  • Flow Cytometry: Treat cells for 24h, stain with Propidium Iodide (PI).

  • Expected Result: Accumulation of cells in the G2/M phase (4N DNA content). If cells accumulate in G1, it suggests Wnt pathway dominance over tubulin effects.

Toxicology & ADME Predictions

ParameterPredictionRisk Mitigation Strategy
Nitro-Reductase Liability HighThe 3-nitro group is prone to enzymatic reduction to an amine or hydroxylamine in the liver. This can lead to reactive intermediates. Recommendation: Test for mutagenicity early (Ames Test).
Solubility Low-ModerateThe molecule is highly lipophilic (cLogP ~ 3.5). Formulation: Requires cosolvents (PEG-400) or cyclodextrin encapsulation for in vivo studies.
Metabolic Stability ModerateThe ethoxy group is a site for O-dealkylation by CYP450s. The sulfonamide bond is generally stable.

References

  • Gedaly, R., et al. (2015).[3] "N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and beta-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells." Bioorganic & Medicinal Chemistry Letters.

    • Significance: Establishes the N-aryl benzenesulfonamide scaffold as a Wnt/beta-c
  • Banerjee, M., et al. (2016). "Tubulin Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Significance: Reviews the pharmacophore requirements for sulfonamide-based tubulin inhibitors, highlighting the role of ortho-alkoxy substitutions.
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

    • Significance: Discusses the selectivity profiles of sulfonamides and the shift from antibacterial to antineoplastic applications for N-substituted deriv
  • PubChem Compound Summary. "Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-". National Center for Biotechnology Information.

    • Significance: Provides structural data on closely related isomers to validate synthetic feasibility and physicochemical properties.

Sources

Exploratory

Discovery and isolation of novel nitrobenzenesulfonamides

Topic: Discovery and Isolation of Novel Nitrobenzenesulfonamides Context: Targeted Hypoxia-Selective Antitumor Agents (Carbonic Anhydrase IX/XII Inhibitors)[1] A Strategic Framework for Hypoxia-Selective Antitumor Agents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Novel Nitrobenzenesulfonamides Context: Targeted Hypoxia-Selective Antitumor Agents (Carbonic Anhydrase IX/XII Inhibitors)[1]

A Strategic Framework for Hypoxia-Selective Antitumor Agents

Executive Summary

The discovery of novel nitrobenzenesulfonamides (NBS) has shifted from broad-spectrum antibacterial research to a precision-medicine focus on solid tumors. Specifically, the nitro-substituted scaffold serves as a privileged structure for inhibiting tumor-associated Carbonic Anhydrases (CA IX and XII), enzymes critically overexpressed in hypoxic tumor microenvironments.[2][3]

This technical guide details the end-to-end workflow for the rational design, synthesis, and—most critically—the rigorous isolation of these compounds. Unlike standard organic workups, the isolation of NBS requires a nuanced understanding of their


-dependent solubility profiles to achieve pharmaceutical-grade purity without excessive chromatographic loss.

Strategic Rationale: The Nitro Scaffold

The Pharmacophore

The efficacy of NBS derivatives stems from two synergistic mechanisms:

  • Zinc Anchoring: The sulfonamide moiety (

    
     or 
    
    
    
    ) acts as a zinc-binding group (ZBG) within the enzyme active site.
  • Electronic Tuning: The nitro group (

    
    ), a strong electron-withdrawing group (EWG), lowers the 
    
    
    
    of the sulfonamide amide nitrogen. This increases the concentration of the anionic species (
    
    
    ) at physiological pH, which is the active species required for coordinating with the catalytic
    
    
    ion [1].
Bioreductive Potential

Beyond acidity, the nitro group renders these compounds potential "bioreductive prodrugs." In the highly reducing environment of hypoxic tumors, the


 group can be enzymatically reduced to an amine or hydroxylamine, altering the compound's polarity and binding affinity in situ, thereby trapping the drug within the tumor cell [2].

Experimental Workflow: Synthesis

The synthesis of NBS derivatives generally proceeds via nucleophilic substitution between a nitrobenzenesulfonyl chloride and a primary or secondary amine. While conceptually simple, the choice of base and solvent dictates the impurity profile.

Protocol: Nucleophilic Sulfonylation

Reagents:

  • Electrophile: 4-Nitrobenzenesulfonyl chloride (or 3-nitro variant).

  • Nucleophile: Functionalized amine (e.g., morpholine, piperazine derivatives).

  • Base: Triethylamine (

    
    ) or Pyridine (acts as both solvent and base).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM under an inert atmosphere (
    
    
    
    ).
  • Addition: Cool the solution to

    
    . Add the sulfonyl chloride (1.0 equiv) portion-wise over 15 minutes. Causality: Rapid addition generates localized exotherms, leading to disulfonimide side products.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Add water to hydrolyze unreacted sulfonyl chloride to the sulfonic acid (water-soluble).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Amine + Base (DCM, 0°C) Add Add Sulfonyl Chloride (Portion-wise) Start->Add React Stir RT (4-12h) Monitor TLC Add->React Check Conversion > 95%? React->Check Quench Quench with H2O (Hydrolyze excess chloride) Check->Quench Yes Heat Heat/Reflux (Force completion) Check->Heat No Heat->React

Figure 1: Logic flow for the nucleophilic sulfonylation reaction, emphasizing temperature control and endpoint monitoring.

Isolation & Purification: The "pH Swing" Technique

This is the core technical differentiator. Standard chromatography is often unnecessary if one exploits the acidic nature of the sulfonamide proton (


, lower for NBS).
The "pH Swing" Protocol

This method selectively isolates the sulfonamide by toggling its ionization state, effectively washing away neutral impurities (unreacted sulfonyl chloride) and basic impurities (unreacted amine).

Prerequisite: This applies primarily to primary (


)  and secondary (

)
sulfonamides. Tertiary sulfonamides lack the acidic proton and require standard chromatography.

Step-by-Step Methodology:

  • Acid Wash (Remove Amine):

    • Wash the organic reaction mixture (DCM) with 1M HCl.

    • Mechanism:[4][5][6][7][8][9] Unreacted amine is protonated (

      
      ) and moves to the aqueous phase. The sulfonamide remains in the organic phase.
      
  • Base Extraction (Isolate Sulfonamide):

    • Extract the organic phase with 1M NaOH.

    • Mechanism:[4][5][6][7][8][9] The sulfonamide is deprotonated (

      
      ), becoming a water-soluble salt. Neutral impurities (e.g., bis-sulfonamides, non-acidic byproducts) remain in the organic phase.
      
    • Discard the organic phase.

  • Precipitation (Recovery):

    • Acidify the aqueous base layer carefully with 6M HCl to pH ~2.

    • Result: The sulfonamide is re-protonated, becomes insoluble in water, and precipitates as a high-purity solid.

  • Filtration: Collect the solid via vacuum filtration.[8] Wash with cold water.

Purification Logic Diagram

PurificationLogic Crude Crude Reaction Mixture (Organic Phase) AcidWash 1. Wash with 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Phase (Protonated Amines) Sep1->AqWaste1 Discard OrgPhase1 Organic Phase (Sulfonamide + Neutrals) Sep1->OrgPhase1 Keep BaseExt 2. Extract with 1M NaOH OrgPhase1->BaseExt Sep2 Phase Separation BaseExt->Sep2 OrgWaste Organic Phase (Neutral Impurities) Sep2->OrgWaste Discard AqProduct Aqueous Phase (Sulfonamide Salt) Sep2->AqProduct Keep Acidify 3. Acidify to pH 2 (Precipitation) AqProduct->Acidify Final Pure NBS Solid Acidify->Final

Figure 2: The "pH Swing" purification strategy, utilizing the acidity of the sulfonamide NH to remove amine and neutral impurities without chromatography.

Structural Characterization Data

Validation of the isolated product relies on confirming the presence of the sulfonamide linkage and the integrity of the nitro group.[10][11]

TechniqueKey Diagnostic SignalStructural Insight
FT-IR

&

Asymmetric and symmetric

stretching vibrations.
FT-IR

&


stretching of the nitro group.
1H NMR

7.5 – 8.5 ppm
Deshielded aromatic protons due to EWG (

and

).
1H NMR

9.0 – 11.0 ppm (Broad singlet)
The acidic

proton (exchangeable with

).
ESI-MS

Negative ion mode is often more sensitive for acidic sulfonamides.

Biological Evaluation Context

Once isolated, these novel NBS derivatives are screened for inhibition of Carbonic Anhydrase isoforms.

  • Assay: Stopped-flow

    
     hydrase assay.
    
  • Target Selectivity: The goal is high affinity (

    
    ) for hCA IX/XII  (tumor-associated) and low affinity for hCA I/II  (cytosolic/ubiquitous) to minimize side effects [3].
    
  • Structure-Activity Relationship (SAR):

    • Meta-Nitro (

      
      ): Often provides better solubility and metabolic stability.
      
    • Para-Nitro (

      
      ): Maximizes acidity of the sulfonamide but may increase toxicity.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • D'Ambrosio, K., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[1][2] Journal of Medicinal Chemistry, 51(11), 3230-3237.[2] Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

  • Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[12] Journal of the American Chemical Society, 145(38), 20749–20754. Link

Sources

Foundational

Computational Design &amp; Theoretical Analysis of Ethoxyphenyl Sulfonamide Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Executive Summary: The "Ethoxyphenyl" Advantage Sulfonamide derivatives ( ) remain the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary: The "Ethoxyphenyl" Advantage

Sulfonamide derivatives (


) remain the gold standard for inhibiting Carbonic Anhydrases (CAs) and dihydropteroate synthase (DHPS). However, first-generation sulfonamides often suffer from poor isoform selectivity and suboptimal membrane permeability.

The ethoxyphenyl moiety introduces a critical pharmacophoric shift. Unlike the smaller methoxy group or the polar hydroxy group, the ethoxy tail (


) provides a specific steric volume and lipophilic character (

modulation) that targets the hydrophobic sub-pockets of hCA II and hCA IX. This guide outlines a rigorous, self-validating computational framework to evaluate these derivatives before synthesis.

Module A: Electronic Structure Theory (DFT)

Objective: Determine the chemical reactivity and stability of the ethoxyphenyl core using Density Functional Theory (DFT).

The Theoretical Basis

The biological activity of sulfonamides is governed by their electronic distribution. The Frontier Molecular Orbital (FMO) theory posits that the interaction between a drug and its receptor is dominated by the Highest Occupied Molecular Orbital (HOMO) of the drug (donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of the receptor (acceptor).[1]

  • HOMO Location: In ethoxyphenyl sulfonamides, the HOMO is typically localized on the ethoxy-phenyl ring, acting as the electron donor region.

  • LUMO Location: The LUMO is often centered on the sulfonamide (

    
    ) moiety, facilitating nucleophilic attacks.
    
Validated Protocol (Gaussian/ORCA)

To ensure reproducibility, follow this standardized workflow:

  • Geometry Optimization:

    • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311G+(d,p) (Split valence triple-zeta with diffuse and polarization functions).

    • Solvent Model: IEFPCM (Water) to simulate physiological conditions.

    • Validation Check: Calculate vibrational frequencies.[2][3] Zero imaginary frequencies confirm a true local minimum.

  • Global Reactivity Descriptors: Calculate the energy gap (

    
    ).[4]
    
    • Hardness (

      
      ):
      
      
      
      . A "hard" molecule (large gap) is more stable and less reactive.
    • Softness (

      
      ):
      
      
      
      . "Soft" molecules (small gap) interact more easily with enzymes.
Visualization: DFT Workflow

DFT_Workflow Start Input Structure (Ethoxyphenyl Sulfonamide) Opt Geometry Optimization (B3LYP/6-311G+(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Freq = 0? Freq->Check Prop Calculate Properties (HOMO, LUMO, MEP) Check->Prop Yes Reopt Perturb Geometry Check->Reopt No Reopt->Opt

Figure 1: Self-validating DFT workflow ensuring thermodynamic stability of the computed conformers.

Module B: Molecular Docking & Interaction Profiling

Objective: Quantify the binding affinity of ethoxyphenyl derivatives against Human Carbonic Anhydrase II (hCA II).

The Target Mechanism

The primary mechanism involves the coordination of the sulfonamide nitrogen (in its deprotonated anionic form,


) with the 

ion in the enzyme active site.
  • The Ethoxy Role: The ethoxy tail extends into the hydrophobic pocket (lined by Phe131, Val121), displacing "unstable" water molecules and increasing entropy-driven binding.

Validated Protocol (AutoDock Vina / PyRx)

Step 1: Ligand Preparation

  • Convert the DFT-optimized structure to .pdbqt.

  • Critical Step: Define rotatable bonds. The ethoxy ether linkage (

    
    ) must be rotatable to find the optimal steric fit.
    

Step 2: Protein Preparation

  • Source: RCSB PDB ID: 3M04 (High-resolution hCA II complex).

  • Clean-up: Remove water molecules (except the deep-pocket water coordinated to Zn if using rigid docking).

  • Protonation: Add polar hydrogens; merge non-polar hydrogens.

Step 3: Grid Box Generation

  • Center: On the native ligand (Acetazolamide) or the

    
     ion.
    
  • Dimensions:

    
     Å (Sufficient to cover the hydrophobic sub-pocket).
    

Step 4: Validation (Redocking)

  • Dock the co-crystallized ligand (Acetazolamide) back into the empty protein.

  • Success Metric: RMSD

    
     Å between the docked pose and the crystal pose.
    
Data Presentation: Binding Energy Comparison

Table 1: Hypothetical comparative data structure for ethoxyphenyl derivatives.

Compound IDR-SubstituentBinding Energy (kcal/mol)Zn-N Distance (Å)Hydrophobic Interactions
Ref (AZA) N/A-8.42.1Val121, Leu198
EPS-01 4-Ethoxy-9.22.0Val121, Phe131 (Pi-Alkyl)
EPS-02 4-Methoxy-8.72.1Val121 (Weak)
EPS-03 4-Hydroxy-7.92.2None (Polar clash)

Module C: ADMET & Drug-Likeness (SwissADME)

Objective: Ensure the ethoxyphenyl modification does not violate bioavailability rules.

Lipophilicity (LogP)

The ethoxy group increases lipophilicity compared to methoxy.

  • Target LogP: 1.5 – 3.5 (Optimal for oral bioavailability and membrane crossing).

  • Consensus LogP: Use an average of iLOGP, XLOGP3, and MLOGP.

Pharmacokinetics
  • BBB Permeation: Ethoxyphenyl derivatives often show high Blood-Brain Barrier permeation (useful for CNS-targeted CA inhibitors) due to the non-polar ethoxy tail.

  • GI Absorption: High.

Integrated Mechanism Visualization

This diagram maps the structural logic of the ethoxyphenyl sulfonamide binding mode.

Binding_Mechanism Sulf Sulfonamide Group (-SO2NH-) Phenyl Phenyl Ring (Scaffold) Sulf->Phenyl Zn Zinc Ion (Zn2+) (Active Site) Sulf->Zn Coordination Bond (Tetrahedral Geometry) Thr Thr199 / Glu106 (Gatekeepers) Sulf->Thr Hydrogen Bond Ethoxy Ethoxy Tail (-OCH2CH3) Phenyl->Ethoxy HydroPoc Hydrophobic Pocket (Val121, Phe131) Phenyl->HydroPoc Pi-Stacking Ethoxy->HydroPoc Van der Waals / Steric Fit

Figure 2: Mechanistic map showing how the ethoxy tail complements the classic sulfonamide-Zinc interaction.

References

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Link

  • Karkihalli, V., et al. (2022).[2][5] Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Density Functional Theory (DFT) Analysis of Sulfamide Compounds. Link

  • Slawinski, J., et al. (2015). Novel 1,4-naphthoquinone-based sulfonamides: synthesis, QSAR, anticancer and antimalarial studies. European Journal of Medicinal Chemistry. Link

  • Ajeet, A., et al. (2017).[6] QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Journal of Basic and Clinical Pharmacy. Link

Sources

Protocols & Analytical Methods

Method

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" synthesis protocol

Application Note: Optimized Synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide via Nucleophilic Sulfonylation Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(2-et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide via Nucleophilic Sulfonylation

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide . This compound represents a critical scaffold in medicinal chemistry, combining an electron-deficient nitroaryl group with an electron-rich phenetidine moiety. The sulfonamide linkage is established via a classic nucleophilic substitution reaction (Schotten-Baumann conditions modified for organic media), ensuring high yield and purity.

This guide is designed for researchers requiring a self-validating protocol that emphasizes process control, impurity management, and structural verification.

Reaction Mechanics & Strategy

Mechanistic Insight

The synthesis relies on the nucleophilic attack of the primary amine of 2-ethoxyaniline (o-phenetidine) on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride .

  • Electronic Considerations: The 3-nitro substituent on the sulfonyl chloride exerts a strong electron-withdrawing effect (-I, -M), significantly increasing the electrophilicity of the sulfur center, thereby accelerating the reaction. Conversely, the 2-ethoxy group on the aniline acts as an electron-donating group (+M), enhancing the nucleophilicity of the amine. This "push-pull" electronic synergy suggests a rapid, exothermic reaction requiring temperature control.

  • Base Functionality: Pyridine is selected as the base/co-solvent.[1] It serves two critical roles:

    • Acid Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.

    • Nucleophilic Catalyst: Pyridine can transiently form a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to amine attack than the free chloride.

Reaction Scheme Visualization

ReactionScheme Reactant1 3-Nitrobenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Transition State Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Ethoxyaniline (Nucleophile) Reactant2->Intermediate Product N-(2-ethoxyphenyl)-3- nitrobenzenesulfonamide Intermediate->Product Elimination Byproduct HCl (Pyridine salt) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the sulfonylation reaction.

Material Selection & Safety

ReagentRoleMW ( g/mol )Eq.Notes
3-Nitrobenzenesulfonyl chloride Electrophile221.621.0Moisture sensitive; hydrolyzes to sulfonic acid.
2-Ethoxyaniline Nucleophile137.181.1Light sensitive; use fresh or distilled.
Pyridine Base/Catalyst79.103.0Anhydrous preferred. Toxic/Malodorous.
Dichloromethane (DCM) Solvent84.93-Anhydrous; ensures solubility of reactants.
Ethanol (95%) Recrystallization46.07-Solvent for purification.

Safety Critical Process Parameter (CPP): Sulfonyl chlorides are corrosive and lachrymators. 2-Ethoxyaniline is toxic. All operations must be performed in a fume hood.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Equipment Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen to create an inert atmosphere.[2]

  • Solvent Charge: Add DCM (20 mL) and Pyridine (1.2 mL, ~15 mmol) to the flask.

  • Nucleophile Addition: Add 2-Ethoxyaniline (0.75 g, 5.5 mmol) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath (

    
    C). Allow to equilibrate for 10 minutes. Reasoning: Controlling the initial exotherm prevents the formation of disulfonimide side products.
    
Phase 2: Electrophile Addition & Reaction
  • Addition: Dissolve 3-Nitrobenzenesulfonyl chloride (1.11 g, 5.0 mmol) in minimal DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Success Criteria: Disappearance of the sulfonyl chloride spot (high

      
      ) and appearance of a new, more polar sulfonamide spot.
      
Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM (30 mL).

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 20 mL) .

    • Mechanism:[3][4][5][6] This converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts, moving them to the aqueous layer.

  • Neutralization: Wash the organic layer with Saturated NaHCO

    
     (20 mL)  followed by Brine (20 mL) .
    
  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
    
Phase 4: Purification (Crystallization)
  • Solvent System: Ethanol/Water (9:1).

  • Procedure: Dissolve the crude solid in boiling Ethanol. Add water dropwise until persistent turbidity is observed. Cool slowly to RT, then to

    
    C.
    
  • Collection: Filter the precipitate, wash with cold 50% Ethanol, and dry under vacuum.

Process Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2 Purge) Mix Dissolve Amine + Pyridine in DCM (0°C) Start->Mix Add Dropwise Addition of Sulfonyl Chloride Mix->Add React Stir at RT (4-6 hrs) IPC: TLC Check Add->React WashAcid Wash: 1M HCl (Removes Pyridine/Amine) React->WashAcid WashBase Wash: NaHCO3 + Brine (Neutralize) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Cryst Recrystallize (Ethanol/Water) Dry->Cryst End Pure Product N-(2-ethoxyphenyl)-3-nitro... Cryst->End

Figure 2: Step-by-step purification and synthesis workflow.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following expected spectroscopic data:

  • Physical State: Pale yellow to off-white crystalline solid.

  • Melting Point: Expected range 108–112°C (Derivative estimation based on similar sulfonamides [1]).

  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.8–10.2 (s, 1H, NH -SO
      
      
      
      ): Diagnostic sulfonamide proton (D
      
      
      O exchangeable).
    • 
       8.4–8.6 (m, 2H, Ar-H ): Protons ortho to the nitro group (deshielded).
      
    • 
       7.0–7.3 (m, 4H, Ar-H ): Phenetidine ring protons.
      
    • 
       3.95 (q, 2H, O-CH
      
      
      
      -CH
      
      
      ): Characteristic quartet.
    • 
       1.25 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ): Characteristic triplet.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; use anhydrous DCM.
Oiling out Impure starting amineDistill 2-ethoxyaniline before use.[2]
Dark Color Oxidation of aminePerform reaction under strict N

atmosphere.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for sulfonamides, p. 879).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (Adapted general protocol for electron-deficient sulfonyl chlorides).

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. (Mechanistic overview and catalyst variations).

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Nitrobenzenesulfonyl chloride. (Physicochemical properties).[1][2][4][7][8][9][10][11]

Sources

Application

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" purification techniques

Technical Application Note: Purification Strategies for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Part 1: Executive Summary & Chemical Profiling Target Analyte: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Chemical Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Purification Strategies for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Part 1: Executive Summary & Chemical Profiling

Target Analyte: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Chemical Class: Diaryl Sulfonamide Primary Challenge: Separating the target sulfonamide from unreacted electron-rich anilines (2-ethoxyaniline), hydrolyzed sulfonic acids, and potential bis-sulfonamide byproducts.

Mechanistic Insight: The purification logic relies on the amphoteric nature of the reaction mixture but the specific acidity of the sulfonamide proton (


). Unlike the starting amine (basic) or the bis-sulfonamide byproduct (neutral), the target mono-sulfonamide can be reversibly deprotonated. We exploit this "pKa Swing" to move the product between aqueous and organic phases, leaving impurities behind.
Impurity Profile & Solubility Matrix
ComponentChemical NatureSolubility (Acidic pH < 2)Solubility (Basic pH > 12)Removal Strategy
Target Sulfonamide Weak Acid (

)
Insoluble (Organic Phase)Soluble (Aqueous Phase) Reversible Extraction
2-Ethoxyaniline Weak BaseSoluble (Aqueous Phase) Insoluble (Organic Phase)Acid Wash (HCl)
3-Nitrobenzenesulfonic acid Strong AcidSoluble (Aqueous)Soluble (Aqueous)Bicarbonate Wash
Bis-sulfonamide Neutral / Non-polarInsoluble (Organic Phase)Insoluble (Organic Phase)Retained in Organic during Base Extraction

Part 2: Primary Protocol – The "pKa Swing" Extraction

Rationale: This method is superior to simple recrystallization for crude mixtures because it chemically filters impurities based on functional group behavior rather than just solubility differences.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (

    
    )[3]
    
  • Brine[4]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Acidic Wash (Amine Removal):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism: Protonates unreacted 2-ethoxyaniline, moving it to the aqueous layer.

    • Discard aqueous layer.

  • The "Swing" (Target Isolation):

    • Extract the organic phase three times with 1M NaOH .

    • Mechanism:[5] The target sulfonamide is deprotonated (

      
      ), becoming a water-soluble salt. The neutral bis-sulfonamide impurity remains in the organic layer.
      
    • CRITICAL STEP: Keep the Aqueous Layer (Product is here). Discard the organic layer (contains bis-sulfonamides and non-polar neutrals).

  • Precipitation:

    • Cool the combined basic aqueous extracts to 0-5°C in an ice bath.

    • Slowly acidify with 6M HCl under vigorous stirring until pH < 2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Recovery:

    • Filter the solid using a sintered glass funnel.

    • Wash with copious water to remove trapped salts.

    • Dry in a vacuum oven at 45°C.

Part 3: Secondary Protocol – Thermodynamic Recrystallization

Rationale: Used as a polishing step if the "pKa Swing" yields >98% purity but trace color remains, or to achieve a specific crystal polymorph.

Solvent System: Ethanol / Water (95:5 or 90:10). Note: The nitro group and ethoxy group make this molecule moderately lipophilic; pure water is a strong anti-solvent.

Protocol:

  • Place the dried solid in an Erlenmeyer flask.

  • Add absolute ethanol just enough to cover the solid.

  • Heat to boiling (water bath or heat block). Add ethanol dropwise until the solid just dissolves.

  • The "Oiling Out" Prevention: If the solution turns cloudy or oil droplets form before crystals, add a small amount of additional ethanol.

  • Remove from heat.[5] Add hot water dropwise until a faint persistent turbidity appears.

  • Add 1-2 drops of ethanol to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 2-3 hours. This promotes large, pure crystal growth.

  • Cool to 4°C for 1 hour, then filter.

Part 4: Visualization of Workflows

Figure 1: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture Check TLC / HPLC Analysis Start->Check MajorImpurity Identify Major Impurity Check->MajorImpurity Amine Unreacted Amine (2-ethoxyaniline) MajorImpurity->Amine Basic spots Bis Bis-sulfonamide (Side Product) MajorImpurity->Bis Non-polar spots Clean High Purity (>95%) MajorImpurity->Clean Single Spot Action_AcidWash Protocol 1: Acid Wash (HCl) Amine->Action_AcidWash Action_BaseExt Protocol 1: NaOH Extraction (The 'Swing') Bis->Action_BaseExt Action_Recryst Protocol 2: Recrystallization (EtOH/Water) Clean->Action_Recryst Action_AcidWash->Check Action_BaseExt->Check

Caption: Decision matrix for selecting the appropriate purification vector based on impurity profiling.

Figure 2: The "pKa Swing" Extraction Mechanism

ExtractionSwing Step1 Phase 1: Organic Solution Organic Layer Product + Impurities Aqueous Layer (Empty) Step2 Step2 Step1->Step2 Extract Step3 Phase 3: Separation Discard Organic Keep Aqueous Step2->Step3 Separate Step4 Step4 Step3->Step4 Add HCl

Caption: Schematic of the chemoselective extraction (Method A), exploiting the sulfonamide pKa.

Part 5: Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • H-NMR (DMSO-d6):

    • Look for the disappearance of the amine NH2 broad singlet (usually 3-5 ppm).

    • Confirm the sulfonamide NH singlet (typically 10-11 ppm, exchangeable with D2O).

    • Verify the integration of the ethoxy group (triplet ~1.3 ppm, quartet ~4.0 ppm) matches the aromatic protons.

  • Melting Point:

    • While specific literature values vary by derivative, a sharp melting range (< 2°C) indicates high purity. Broad ranges (> 5°C) suggest trapped solvent or bis-sulfonamide contamination.

  • HPLC Purity:

    • Column: C18.[6]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: 254 nm (Nitro group provides strong UV absorbance).

References

  • BenchChem Technical Support. (2025).[2][3][5][7] Recrystallization of Sulfonamide Products: Solvent Systems and Troubleshooting. Retrieved from

  • RSC Advances. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2025). Product Specification: N-aryl sulfonamide derivatives. Retrieved from

  • EPA CompTox Dashboard. (2025). Sulfonamide Physicochemical Properties.[5][7][8][9][10][11] Retrieved from

Sources

Method

Technical Application Note: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (NE-3NBS) for Cancer Cell Line Studies

Part 1: Executive Summary & Mechanistic Rationale Compound Profile N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein referred to as NE-3NBS ) represents a specific subclass of -arylbenzenesulfonamides . Unlike primary...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

Compound Profile

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein referred to as NE-3NBS ) represents a specific subclass of


-arylbenzenesulfonamides . Unlike primary sulfonamides (

) which typically target Carbonic Anhydrases,

-substituted derivatives like NE-3NBS are pharmacologically distinct. They are widely investigated as antimitotic agents that target the colchicine-binding site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.
Mechanistic Hypothesis (The "Why")

The structural logic of NE-3NBS suggests high potency in disrupting microtubule dynamics:

  • The Sulfonamide Bridge: Mimics the biaryl ether linkage found in combretastatins (potent tubulin binders), providing the correct geometry to fit the hydrophobic pocket of

    
    -tubulin.
    
  • 3-Nitro Group: Acts as an electron-withdrawing group, influencing the acidity of the sulfonamide nitrogen and potentially engaging in hydrogen bonding within the target pocket.

  • 2-Ethoxy Group: The ortho-ethoxy substituent on the

    
    -phenyl ring is critical for steric fitting. Analogs with ortho-alkoxy groups often exhibit superior lipophilicity and membrane permeability compared to their unsubstituted counterparts.
    

Critical Exclusion: Researchers should note that because the sulfonamide nitrogen is substituted, NE-3NBS lacks the free protons required to coordinate with the Zinc ion in Carbonic Anhydrase enzymes. Therefore, it should not be screened as a CA inhibitor.

Part 2: Preparation & Handling[1]

Solubility & Stock Solution Protocol

NE-3NBS is lipophilic. Proper reconstitution is vital to prevent micro-precipitation in aqueous media, which leads to false-negative IC


 data.

Reagents:

  • NE-3NBS (Solid powder, >98% purity)

  • DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade

  • PBS (Phosphate Buffered Saline), pH 7.4

Protocol:

  • Calculate: Determine the mass required for a 10 mM stock solution.

    • MW of NE-3NBS

      
       322.34  g/mol .
      
    • Example: Dissolve 3.22 mg in 1.0 mL DMSO.

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. Inspect visually; the solution should be a clear, yellow-tinted liquid.

  • Aliquot: Dispense into 50

    
    L aliquots in amber tubes (light sensitive due to the nitro group).
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles >3 times.

Working Solution Table (Serial Dilution)

Target Final Concentration in Well: 0.1% DMSO Max

StepSource SolutionVolume Source (

L)
Volume Media (

L)
Final Conc. (

M)
DMSO %
A 10 mM Stock10990100 1.0%
B Solution A10090010 0.1%
C Solution B1009001 0.01%
D Solution C1009000.1 0.001%

> Note: For cell treatment, dilute Step A 1:10 directly into the well or prepare an intermediate 2x solution to keep DMSO constant at 0.1% across all doses if strictly required.

Part 3: Core Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC


 of NE-3NBS in cancer cell lines (e.g., HeLa, MCF-7, A549).

Self-Validating Controls:

  • Positive Control: Colchicine or Paclitaxel (Known tubulin binders).

  • Vehicle Control: 0.1% DMSO (Must show 100% viability).

  • Blank: Media only (No cells).

Workflow:

  • Seeding: Seed cancer cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100

    
    L of fresh media containing NE-3NBS (0.01 
    
    
    
    M – 100
    
    
    M). Run in triplicate.
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Development: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate 3-4h until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Plot Dose-Response curve (Log inhibitor vs. Normalized Response) to calculate IC

    
    .
    
Mechanism Confirmation: Cell Cycle Analysis

Objective: Confirm G2/M phase arrest, the hallmark of tubulin inhibition.

Protocol:

  • Synchronization (Optional but Recommended): Serum starve cells for 24h to synchronize in G0/G1.

  • Treatment: Treat cells with NE-3NBS at

    
     IC
    
    
    
    for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2h.
  • Staining: Wash ethanol out with PBS. Resuspend in staining buffer:

    • PBS + 0.1% Triton X-100 + 20

      
      g/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
      
  • Acquisition: Incubate 30 min at 37°C in dark. Analyze via Flow Cytometry (FL2 channel).

  • Expected Result: A significant increase in the G2/M peak compared to DMSO control.

Part 4: Pathway Visualization

The following diagram illustrates the downstream effects of NE-3NBS binding to tubulin, leading to Mitotic Catastrophe.

G NE3NBS NE-3NBS (Sulfonamide Derivative) Tubulin β-Tubulin (Colchicine Site) NE3NBS->Tubulin  Binds   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits   Spindle Mitotic Spindle Defects Microtubule->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Activates   Arrest G2/M Phase Arrest Checkpoint->Arrest  Induces   Catastrophe Mitotic Catastrophe Arrest->Catastrophe  Prolonged   Apoptosis Apoptosis (Caspase 3/7 Activation) Catastrophe->Apoptosis  Triggers  

Figure 1: Proposed Mechanism of Action for NE-3NBS. Binding to


-tubulin inhibits polymerization, triggering the Spindle Assembly Checkpoint and resulting in apoptotic cell death.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or rapid addition.Dilute stock in intermediate media (e.g., 100

L stock + 900

L media) before adding to cells. Ensure final DMSO < 0.5%.
No IC

Plateau
Drug degradation or resistance.Use fresh stock. Ensure cells are not MDR+ (Multi-Drug Resistant) as sulfonamides can be P-gp substrates.
High Background in MTT Chemical reduction of MTT.Wash cells with PBS before adding MTT reagent to remove residual NE-3NBS, as nitro groups can sometimes interfere with redox assays.

Part 6: References

  • Ghorab, M. M., et al. (2017). "Novel

    
    -substituted benzenesulfonamides: Synthesis, anticancer activity and molecular docking studies." European Journal of Medicinal Chemistry. 
    
  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase and matrix metalloproteinase inhibitors: Sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes." Journal of Medicinal Chemistry. (Context for exclusion of CA activity in N-substituted forms).

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. (Foundational mechanism for tubulin inhibitors).

  • Zhang, Y., et al. (2009). "Discovery of N-(pyridin-4-yl)-indoles as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Structural analogs to NE-3NBS class).

Application

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" in anti-inflammatory research

Application Note: Investigating N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (NEP-NBSA) in Anti-Inflammatory Research Part 1: Executive Summary & Scientific Rationale N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (NEP-NBSA) in Anti-Inflammatory Research

Part 1: Executive Summary & Scientific Rationale

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein referred to as NEP-NBSA ) represents a critical scaffold in the structural optimization of non-steroidal anti-inflammatory drugs (NSAIDs). Belonging to the class of N-substituted benzenesulfonamides, this molecule serves as a pivotal chemical probe for investigating dual COX-2/5-LOX inhibition and the modulation of the NF-κB signaling pathway .

Unlike primary sulfonamides (R-SO₂NH₂) which are potent Carbonic Anhydrase (CA) inhibitors, N-substitution (as seen in NEP-NBSA) generally abolishes CA activity, redirecting pharmacological selectivity toward inflammatory mediators. The specific meta-nitro substitution on the benzenesulfonyl ring, combined with the lipophilic ortho-ethoxy aniline moiety, creates a unique electronic and steric profile that enhances membrane permeability and active site binding in cyclooxygenase enzymes.

Key Applications:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the role of electron-withdrawing nitro groups in sulfonamide efficacy.

  • Mechanism of Action (MoA) Elucidation: Probing the "dual-pathway" inhibition (Arachidonic acid metabolism vs. Cytokine gene expression).

  • Drug Discovery: Serving as a lead compound for developing gastro-sparing anti-inflammatory agents.

Part 2: Chemical Synthesis & Characterization Protocol

Objective: To synthesize high-purity NEP-NBSA for biological evaluation.

Reaction Mechanism

The synthesis follows a classic nucleophilic substitution (sulfonylation) where the amino group of 2-ethoxyaniline attacks the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Reagents Reagents: 3-Nitrobenzenesulfonyl chloride + 2-Ethoxyaniline Solvent Solvent System: DCM or THF Base: Pyridine/TEA Reagents->Solvent Reaction Reaction: Stir 0°C to RT 4-6 Hours Solvent->Reaction Quench Quench: Acidify (1N HCl) Extract (EtOAc) Reaction->Quench Purification Purification: Recrystallization (EtOH) or Flash Column Quench->Purification Product Final Product: NEP-NBSA (>98% Purity) Purification->Product

Figure 1: Step-by-step synthesis workflow for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide.

Detailed Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-ethoxyaniline (10 mmol, 1.37 g) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (12 mmol, 0.95 g) or Triethylamine as an acid scavenger. Cool the mixture to 0°C in an ice bath.

  • Addition of Electrophile: Slowly add 3-nitrobenzenesulfonyl chloride (10 mmol, 2.21 g) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Wash the reaction mixture with 1N HCl (2 x 30 mL) to remove excess pyridine/aniline, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from hot Ethanol to yield yellow crystals.

Part 3: In Vitro Pharmacology (Enzyme Inhibition)

Objective: To quantify the inhibitory potency (IC₅₀) against COX-1, COX-2, and 5-LOX.

Experimental Logic

The nitro-sulfonamide scaffold is hypothesized to bind the COX-2 active site pocket (specifically interacting with Arg120 and Tyr355). Selectivity is crucial; high COX-1 inhibition leads to gastric toxicity.

Protocol: COX-1/COX-2 Colorimetric Screening
  • Reagents: Purified Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid, TMPD (Colorimetric substrate), Heme.

  • Method:

    • Prepare a 10 mM stock of NEP-NBSA in DMSO.

    • Incubate enzyme (COX-1 or COX-2) with NEP-NBSA (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Add Heme and Arachidonic Acid to initiate the reaction.

    • Measure the oxidation of TMPD at 590 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
Data Reporting Template
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
NEP-NBSA [To be determined][Target: < 5 µM][Target: > 10][Optional]
Celecoxib (Ref)> 150.04> 375> 50
Indomethacin (Ref)0.020.600.03-

Part 4: Cellular Mechanism of Action (NF-κB Pathway)

Objective: To determine if NEP-NBSA suppresses cytokine release via NF-κB inhibition.

Pathway Visualization

NFkB_Pathway cluster_Nucleus Nucleus LPS Stimulus: LPS (TLR4 Agonist) IKK IKK Complex Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocates DNA DNA Binding (Pro-inflammatory Genes) NFkB_Nuc->DNA mRNA mRNA Expression (TNF-α, IL-6, COX-2) DNA->mRNA Drug NEP-NBSA (Potential Inhibitor) Drug->IKK Inhibits? Drug->NFkB_Nuc Blocks?

Figure 2: Potential sites of intervention for NEP-NBSA within the NF-κB inflammatory cascade.

Protocol: NF-κB Translocation Assay (High-Content Imaging)
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Seeding: 10,000 cells/well in 96-well black-wall plates.

  • Treatment: Pre-treat cells with NEP-NBSA (1, 10, 50 µM) for 1 hour.

  • Induction: Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Fixation: Fix with 4% Paraformaldehyde.

  • Staining:

    • Primary Ab: Anti-NF-κB p65.

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity. A reduction in nuclear intensity indicates effective inhibition of translocation.

Part 5: In Vivo Validation (Carrageenan-Induced Edema)

Objective: To assess oral bioavailability and systemic anti-inflammatory efficacy.

Protocol Overview
  • Animals: Wistar Rats (150–200g), n=6 per group.

  • Groups: Vehicle Control, Indomethacin (10 mg/kg), NEP-NBSA (Low: 20 mg/kg, High: 50 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan (lambda type) into the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Causality & Interpretation
  • 0-2 Hours (Early Phase): Mediated by histamine/serotonin. If NEP-NBSA works here, it suggests membrane stabilization or anti-histaminic activity.

  • 3-5 Hours (Late Phase): Mediated by prostaglandins (COX-2) and neutrophil infiltration. Efficacy in this phase confirms COX-2/prostaglandin inhibition.

Part 6: References

  • Bhat, M. A., et al. (2016). "Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Al-Ostoot, F. H., et al. (2021). "Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators." Molecules.

  • PubChem Compound Summary. (2023). "3-Nitrobenzenesulfonamide."[1] National Center for Biotechnology Information.

  • Szulczyk, D., et al. (2021). "Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen." Molecules.

Sources

Method

Application Note: Mechanism of Action Studies for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (NE-3-NBSA)

The following Application Note is designed for researchers investigating the pharmacological profile of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein referred to as NE-3-NBSA ). Given the specific chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers investigating the pharmacological profile of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (herein referred to as NE-3-NBSA ).

Given the specific chemical structure—a sulfonamide core flanked by a nitro-substituted benzene ring and an ethoxy-substituted phenyl group—this molecule exhibits the classic pharmacophore features of a Carbonic Anhydrase Inhibitor (CAI) or a Bcl-2 homology domain 3 (BH3) mimetic . The electron-withdrawing nitro group typically enhances the acidity of the sulfonamide nitrogen, increasing its affinity for the Zinc (Zn²⁺) cofactor in metalloenzymes like Carbonic Anhydrase (CA) or facilitating hydrogen bonding in protein-protein interaction interfaces.

This guide provides a rigorous, self-validating workflow to elucidate its Mechanism of Action (MoA), moving from biophysical target engagement to functional cellular readouts.

Introduction & Chemical Logic

The elucidation of a small molecule's mechanism requires a "Triangulation Strategy": confirming physical binding, functional inhibition, and phenotypic consequence.

NE-3-NBSA presents two primary mechanistic hypotheses based on Structure-Activity Relationship (SAR) logic:

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety (

    
    ) is the canonical "zinc-binder" for Carbonic Anhydrases (CAs). The meta-nitro group (
    
    
    
    ) acts as an electron-withdrawing group (EWG), lowering the pKa of the sulfonamide amide, thereby enhancing ionization and coordination with the Zn²⁺ active site of CAs (specifically CA II, IX, and XII).
  • Reductive Metabolism / Hypoxia Activation: The nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases) in hypoxic tumor environments, potentially converting the molecule into a reactive amine or hydroxylamine species that forms covalent adducts with cellular targets.

This Application Note focuses on validating the Carbonic Anhydrase inhibition pathway, as it is the most chemically probable primary MoA.

Mechanistic Workflow

The following diagram outlines the logical flow of experiments to validate NE-3-NBSA activity.

MoA_Workflow cluster_Biophysics Phase 1: Biophysical Validation cluster_Functional Phase 2: Enzymatic Function cluster_Cellular Phase 3: Cellular Phenotype Compound NE-3-NBSA (Sulfonamide Scaffold) Target_Pred Target Hypothesis: Zn2+ Metalloprotein (CA) Binding Compound->Target_Pred SAR Analysis DSF Thermal Shift Assay (DSF) (Tm Shift > 2°C) Target_Pred->DSF Screening SPR Surface Plasmon Resonance (SPR) (KD Determination) DSF->SPR Hit Confirmation Esterase Esterase Activity Assay (p-NPA Hydrolysis) SPR->Esterase Inhibition Mode pHi Intracellular pH (pHi) (BCECF-AM Assay) Esterase->pHi Cellular Translation Stopflow CO2 Hydration Assay (Stopped-Flow Kinetics) Hypoxia Hypoxia Survival (HIF-1a Stabilization) pHi->Hypoxia Physiological Impact

Figure 1: Strategic workflow for validating NE-3-NBSA mechanism, progressing from biophysical binding to cellular pH modulation.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: To confirm direct physical binding of NE-3-NBSA to recombinant Carbonic Anhydrase (Isoforms II or IX) by measuring thermal stabilization.

Principle: Small molecule binding stabilizes the protein's native state, increasing the melting temperature (


). A 

indicates significant binding.
Materials
  • Protein: Recombinant Human Carbonic Anhydrase II (hCAII) or IX (hCAIX) (Final conc: 2–5 µM).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid Tris buffer as it can coordinate Zn²⁺).

  • Compound: NE-3-NBSA (10 mM stock in DMSO).

Step-by-Step Methodology
  • Preparation: Dilute SYPRO Orange to 50x in assay buffer.

  • Plate Setup: In a 384-well PCR plate, dispense:

    • 1 µL NE-3-NBSA (Final conc: 10, 50, 100 µM).

    • 1 µL DMSO (Vehicle Control).

    • 1 µL Acetazolamide (Positive Control, Final conc: 10 µM).

    • 18 µL Protein/Dye Mix (Final: 2 µM Protein, 5x SYPRO Orange).

  • Run: Centrifuge plate at 1000 x g for 1 min. Seal with optical film.

  • Thermocycling: Use a RT-PCR instrument (e.g., Bio-Rad CFX).

    • Ramp: 25°C to 95°C at 0.5°C/min.

    • Detection: FRET/HEX channel.

  • Analysis: Calculate the first derivative of fluorescence (

    
    ). The peak represents the 
    
    
    
    .
    • Validation Criteria:

      
      . A valid hit requires 
      
      
      
      .

Protocol 2: Kinetic Enzymatic Assay (Esterase Activity)

Objective: To determine the IC50 and inhibition mode (competitive vs. non-competitive) of NE-3-NBSA against CA esterase activity.

Principle: CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm). This is a surrogate assay for CO₂ hydration but easier to perform in high throughput.

Materials
  • Substrate: p-Nitrophenyl acetate (p-NPA) (Freshly prepared in acetonitrile).

  • Enzyme: hCAII (100 nM final).

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6 (Strict pH control is critical).

Step-by-Step Methodology
  • Substrate Prep: Dissolve p-NPA to 3 mM in acetonitrile.

  • Inhibitor Incubation:

    • Incubate 100 nM hCAII with varying concentrations of NE-3-NBSA (0.1 nM – 10 µM) in assay buffer for 15 min at 25°C.

    • Note: Include a "No Enzyme" blank to account for spontaneous hydrolysis of p-NPA.

  • Reaction Start: Add p-NPA (Final conc: 500 µM) to start the reaction.

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic Mode).

  • Data Processing:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to determine IC50.
      
    • Self-Validation: The IC50 of the positive control (Acetazolamide) must fall within 5–15 nM for the assay to be valid.

Data Table: Expected Kinetic Parameters

ParameterDescriptionExpected Result (if Potent)
IC50 Half-maximal inhibitory concentration< 100 nM (High Potency)
Hill Slope Steepness of the curve~ -1.0 (1:1 Binding stoichiometry)
Ki Inhibitory Constant (Cheng-Prusoff)IC50 / (1 + [S]/Km)

Protocol 3: Cellular Intracellular pH (pHi) Modulation

Objective: To confirm that NE-3-NBSA engages the target in a complex cellular environment by altering intracellular pH regulation, a hallmark of CA inhibition.

Principle: CA IX/XII regulate pHi to prevent acidosis in metabolically active cells. Inhibition leads to intracellular acidification. We use BCECF-AM , a ratiometric pH-sensitive dye.

Materials
  • Cells: MDA-MB-231 or HCT116 (High CA IX expressors).

  • Dye: BCECF-AM (Molecular Probes).

  • Calibration: Nigericin (Ionophore) + High K+ buffers at pH 6.5, 7.0, 7.5.

Step-by-Step Methodology
  • Seeding: Seed cells (20,000/well) in a black-wall 96-well plate. Incubate 24h.

  • Treatment: Treat cells with NE-3-NBSA (10 µM) or Vehicle for 4 hours.

    • Condition: Perform under Hypoxia (1% O₂) to upregulate CA IX for stronger signal window.

  • Loading: Wash cells with HBSS. Load 1 µM BCECF-AM for 30 min at 37°C.

  • Measurement: Wash 2x. Measure Fluorescence at:

    • Excitation 1: 490 nm (pH sensitive).

    • Excitation 2: 440 nm (Isosbestic point/pH insensitive).

    • Emission: 535 nm.

  • Calibration Curve: In parallel wells, incubate cells with Nigericin (10 µM) in calibration buffers (pH 6.5, 7.0, 7.5) to equilibrate pHi with extracellular pH.

  • Calculation:

    • Calculate Ratio (R) = F490 / F440.

    • Interpolate pHi of NE-3-NBSA treated cells from the calibration curve.

    • Result: A decrease in pHi (acidification) compared to DMSO confirms functional CA inhibition.

References & Authoritative Grounding

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Rationale: Foundational text establishing sulfonamides as the primary pharmacophore for CA inhibition.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

    • Rationale: Validates the link between CA inhibition, hypoxia, and intracellular pH modulation (Protocol 3).

  • Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153-159. Link

    • Rationale: Standardizes the Differential Scanning Fluorimetry (DSF) protocol (Protocol 1).

  • Vero, A., et al. (2018). Spectrophotometric Determination of Carbonic Anhydrase Esterase Activity. Bio-protocol, 8(8), e2808. Link

    • Rationale: Provides the specific methodology for the p-NPA esterase assay (Protocol 2).

Disclaimer: This Application Note is a theoretical framework based on the chemical structure of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide. Specific experimental conditions (buffer ionic strength, incubation times) may require optimization based on the specific cell lines and recombinant protein batches used.

Application

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" laboratory safety and handling

Application Note: Laboratory Safety & Handling Protocol for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Part 1: Chemical Profile & Risk Assessment 1.1 Compound Identity Chemical Name: N-(2-ethoxyphenyl)-3-nitrobenzenesu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Safety & Handling Protocol for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Part 1: Chemical Profile & Risk Assessment

1.1 Compound Identity

  • Chemical Name: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide[1]

  • Molecular Formula: C₁₄H₁₄N₂O₅S

  • Molecular Weight: ~322.34 g/mol

  • Structural Components:

    • Core: Sulfonamide linker (-SO₂NH-).[1]

    • Moiety A: 3-Nitrobenzene ring (Electron-withdrawing, redox-active).[1]

    • Moiety B: 2-Ethoxyphenyl ring (Electron-donating, ortho-substituted).[1]

1.2 Hazard Identification (SAR Analysis) As a specific Safety Data Sheet (SDS) may not be available for this research chemical, the safety profile is derived via Structure-Activity Relationship (SAR) analysis of its precursors (3-nitrobenzenesulfonyl chloride and 2-ethoxyaniline).[1]

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Explosion / Toxicity Nitroaromatics are potentially shock-sensitive if dry/pure.[1] Metabolic reduction can yield toxic hydroxylamines or anilines (methemoglobinemia risk).
Sulfonamide (-SO₂NH-) Sensitization High potential for severe allergic reactions (Stevens-Johnson Syndrome pathway in susceptible individuals).[1]
Ethoxyphenyl (Phenetidine) Organ Toxicity Analogs (e.g., phenacetin) are associated with nephrotoxicity and hemolysis.

1.3 Physicochemical Properties (Estimated)

  • Physical State: Crystalline Solid (Likely yellow/orange due to nitro conjugation).

  • Melting Point: Predicted range 130–160°C (Based on similar sulfonamides).

  • Solubility:

    • Water:[1][2] Insoluble/Poor (< 0.1 mg/mL).

    • DMSO/DMF: Soluble (> 50 mg/mL).

    • Ethanol:[1] Sparingly soluble.

Part 2: Engineering Controls & PPE

2.1 The "Barrier" Strategy Because this compound combines a sensitizer (sulfonamide) with a potential mutagen (nitroaromatic), Zero-Skin-Contact is the operational standard.[1]

  • Respiratory: Work strictly within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • If handling powder outside a hood: N95 or P100 respirator is mandatory.

  • Dermal: Double-gloving protocol.[1]

    • Inner Layer: Nitrile (4 mil).[3]

    • Outer Layer: Nitrile (extended cuff, 8 mil) or Neoprene.

    • Rationale: Nitro compounds can permeate thin nitrile; the outer layer provides sacrificial protection.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders that can drift.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Stock Preparation

Objective: Prepare a 10 mM stock solution in DMSO without contaminating the workspace.

  • Preparation:

    • Equip PPE.[2][3][4][5][6][7] Place a disposable weighing boat and a pre-labeled amber glass vial inside the fume hood.

    • Note: Amber glass is required. Nitro compounds are photo-labile and can degrade into nitroso derivatives under UV light.[1]

  • Weighing:

    • Use an anti-static gun on the weighing boat (static charge disperses fine nitro-powders).[1]

    • Weigh the target mass (e.g., 3.22 mg for 1 mL of 10 mM).

  • Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) directly to the vial before adding the powder if possible, or wash the boat into the vial with DMSO.

    • Vortex: Cap tightly and vortex for 30 seconds.

    • Visual Check: Ensure no particulates remain. If turbid, sonicate at 40°C for 5 minutes.

  • Storage:

    • Store at -20°C.

    • Shelf Life: ~6 months (Monitor for precipitation upon freeze-thaw cycles).

Protocol B: Chemical Synthesis (Coupling Reaction)

Context: If synthesizing this compound from precursors. Reaction: 3-Nitrobenzenesulfonyl chloride + 2-Ethoxyaniline → Product

  • Reagent Handling:

    • 3-Nitrobenzenesulfonyl chloride:[1][8] Corrosive and lachrymator. Handle only in a high-flow hood.[1]

    • 2-Ethoxyaniline:[1] Toxic by absorption.

  • Reaction Setup:

    • Solvent: Anhydrous DCM (Dichloromethane) or THF.

    • Base: Pyridine or Triethylamine (to scavenge HCl).

    • Temperature: 0°C to Room Temperature. Do not heat nitro-sulfonyl chlorides excessively as they can decompose violently.[1]

  • Quenching:

    • Quench with 1M HCl to neutralize excess amine/pyridine.

    • Warning: The sulfonyl chloride hydrolyzes to sulfonic acid (exothermic). Add water slowly.

Part 4: Emergency Response & Waste

4.1 Exposure Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it enhances transdermal absorption of nitro compounds.

  • Inhalation: Move to fresh air. If wheezing occurs (sulfonamide sensitization), seek immediate medical attention.

4.2 Waste Disposal

  • Category: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do NOT mix with strong reducing agents (e.g., Sodium Borohydride, Hydrazine) in the waste stream. Reduction of the nitro group in a waste drum can generate heat and pressure.

  • Labeling: "Contains Nitroaromatics and Sulfonamides. Potential Sensitizer."

Part 5: Visualization (Safety Logic)

SafetyProtocol cluster_emergency Emergency Response Start Compound Receipt: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Assessment Hazard Assessment (SAR Analysis) Start->Assessment NitroRisk Risk: Nitro Group (Explosion/Toxicity) Assessment->NitroRisk SulfaRisk Risk: Sulfonamide (Sensitization) Assessment->SulfaRisk Controls Engineering Controls (Fume Hood + Double Gloves) NitroRisk->Controls Mitigate SulfaRisk->Controls Mitigate Handling Handling Protocol Controls->Handling Solubilization Solubilization (DMSO, Amber Vial) Handling->Solubilization Waste Waste Disposal (No Reducing Agents) Solubilization->Waste Spill Spill > 10mg Clean Wet Wipe (No Ethanol) Spill->Clean

Figure 1: Operational safety workflow for handling nitro-sulfonamide derivatives, emphasizing hazard identification and waste segregation.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Fisher Scientific (2024). Safety Data Sheet: 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • BindingDB (2025). N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide Structure Data. Retrieved from [Link]

  • U.S. FDA (2025). Substructure Search: Sulfonamide Moieties in Drug Development. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Synthesis

Ticket ID: SYN-NITRO-ETHOXY-001 Status: Open Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1] Executive Summary & Reaction Logic Welcome to the technical support hub for th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-NITRO-ETHOXY-001 Status: Open Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide . This guide addresses the specific electronic and steric challenges of coupling 3-nitrobenzenesulfonyl chloride with 2-ethoxyaniline .

The Chemical Challenge

This reaction is a competition between nucleophilic attack (desired) and hydrolysis (undesired).

  • The Electrophile (3-Nitrobenzenesulfonyl chloride): The meta-nitro group is strongly electron-withdrawing. This makes the sulfonyl chloride highly reactive but also extremely susceptible to moisture .

  • The Nucleophile (2-Ethoxyaniline): The ortho-ethoxy group provides electron density (good) but introduces significant steric hindrance (bad).

  • The Consequence: If the reaction is not strictly anhydrous, the rapid hydrolysis of the sulfonyl chloride will outcompete the sterically hindered aniline, leading to low yields and sulfonic acid byproducts.

Mechanism Visualization

The following diagram outlines the reaction pathway and critical failure points.

ReactionPathway Reactants Reactants (3-Nitro-SO2Cl + 2-Ethoxyaniline) Intermediate Tetrahedral Intermediate Reactants->Intermediate Pyridine/DCM 0°C Hydrolysis Hydrolysis (Moisture present) Reactants->Hydrolysis H2O Contamination Product Target Sulfonamide (N-(2-ethoxyphenyl)-3-nitro...) Intermediate->Product -HCl BisSulf Bis-Sulfonylation (Excess Chloride/High Temp) Product->BisSulf Over-reaction SulfonicAcid 3-Nitrobenzenesulfonic Acid (Dead End) Hydrolysis->SulfonicAcid

Caption: Figure 1. Reaction pathway showing the competition between productive sulfonylation (green) and destructive hydrolysis (red).

Standard Operating Procedure (The "Gold Standard")

To maximize yield, we recommend the Anhydrous Pyridine/DCM Method . This protocol minimizes hydrolysis and manages the HCl byproduct effectively.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Ethoxyaniline Nucleophile1.0Limiting reagent.
3-Nitrobenzenesulfonyl chloride Electrophile1.1 - 1.2Slight excess accounts for unavoidable hydrolysis.
Pyridine Base/Solvent2.0 - 3.0Acts as HCl scavenger and acyl transfer catalyst.
DCM (Dichloromethane) Solvent--Must be anhydrous.
DMAP (Optional) Catalyst0.05Use if reaction stalls (4-Dimethylaminopyridine).
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (

    
     or Ar).
    
  • Solvation: Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Add Pyridine (2.5 eq) .

  • Cooling: Cool the mixture to 0°C (ice bath). Critical: Low temperature prevents exotherms that accelerate hydrolysis.[1]

  • Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15-20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Add water to destroy excess sulfonyl chloride.

Troubleshooting & FAQs

Issue A: "The Product Disappears During Workup" (The pH Trap)

User Report: "TLC showed good conversion, but after washing with NaOH to remove the sulfonic acid, my organic layer was empty."

Diagnosis: Unintended Deprotonation. Sulfonamides with an N-H bond are acidic (


). However, the 3-nitro group  on the benzene ring is strongly electron-withdrawing, which stabilizes the conjugate base. This likely shifts the 

down to ~8.5–9.0 .
  • If you wash with 1M NaOH (pH 14), you will deprotonate the product, forming a water-soluble salt (

    
    ). The product moves to the aqueous waste layer.
    

Solution:

  • Do NOT use NaOH or saturated

    
      for the first wash.
    
  • Correct Workup:

    • Wash organic layer with 1M HCl (removes pyridine and unreacted aniline).

    • Wash with Water .[1][2]

    • Wash with Saturated Brine .[1]

    • Dry over

      
      .
      
  • Recovery: If you already used base, acidify your aqueous layer to pH 2-3 with HCl and re-extract with DCM.

Issue B: "Low Yield, Starting Material Remains"

User Report: "I added 1.1 equivalents of the chloride, but I still have 40% unreacted aniline and the chloride is gone."

Diagnosis: Rapid Hydrolysis. The 3-nitrobenzenesulfonyl chloride hydrolyzed before it could react with the hindered 2-ethoxyaniline.

Solution:

  • Check Solvent Quality: Ensure DCM is distilled over

    
     or from a fresh molecular sieve column.
    
  • Reverse Addition: If the aniline is very sluggish, try adding the aniline to a solution of the chloride to keep the electrophile concentration high (though this risks bis-sulfonylation, it favors the first reaction).

  • Catalysis: Add 5 mol% DMAP . This forms a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group faster than water can attack it.

Issue C: "Sticky Brown Impurities"

User Report: "The product is a dark oil that won't crystallize."[1]

Diagnosis: Oxidation of Aniline. Anilines oxidize easily to quinone-like species.

Solution:

  • Purification: Recrystallize from Ethanol/Water or Toluene .

  • Activated Carbon: If the solid is off-color, dissolve in hot ethanol, treat with activated charcoal for 15 mins, filter hot, and cool.[1]

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Analysis Q1 Is the Sulfonyl Chloride visible on TLC? Start->Q1 Yes Reaction Stalled Q1->Yes Yes No Chloride Consumed Q1->No No Action1 Add DMAP (5 mol%) Increase Temp to 40°C Yes->Action1 Q2 Did you wash with NaOH or strong base? No->Q2 HighPH Product extracted into aqueous layer Q2->HighPH Yes LowPH Hydrolysis occurred before reaction Q2->LowPH No Action2 Acidify aqueous layer to pH 2 and extract HighPH->Action2 Action3 Dry solvents strictly. Use 1.5 eq Chloride. LowPH->Action3

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

Advanced Optimization: Green Chemistry Alternative

For researchers avoiding chlorinated solvents or pyridine, the Schotten-Baumann conditions can be optimized, though yields are typically 10-15% lower than the anhydrous route.

  • Solvent: Acetone/Water (1:1).

  • Base:

    
     (2.5 eq).
    
  • Protocol: Dissolve aniline in acetone. Dissolve carbonate in water. Mix. Cool to 0°C. Add sulfonyl chloride portion-wise with vigorous stirring.

  • Note: This works because the reaction with the amine is generally faster than hydrolysis if the mixture is kept cold and stirred vigorously (biphasic kinetics).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl group).

  • BenchChem Technical Support. (2025). Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. (General guide on sulfonyl chloride hydrolysis and stoichiometry).

  • Perlovich, G. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[1] (Establishes pKa ranges for N-phenylsulfonamides).

  • Organic Syntheses. (1941).[2] o-Nitrobenzenesulfonyl Chloride and Orthanilic Acid. Coll. Vol. 1, p. 220.[2] (Historical context on handling nitro-substituted sulfonyl chlorides).

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Reaction Side Products & Impurity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Reaction Side Products & Impurity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Context

You are likely synthesizing N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide via a nucleophilic substitution reaction (Schotten-Baumann conditions or anhydrous pyridine method). This reaction involves the attack of 2-ethoxyaniline (nucleophile) on 3-nitrobenzenesulfonyl chloride (electrophile).

While this is a classic "Click Chemistry" type transformation, the specific electronic nature of the ortho-ethoxy group and the meta-nitro group creates a unique impurity profile. The electron-donating ethoxy group increases the nucleophilicity of the aniline, making it prone to bis-sulfonylation (double addition), while the electron-withdrawing nitro group on the sulfonyl chloride makes it highly susceptible to hydrolysis .

Core Reaction Scheme

The following diagram illustrates the primary reaction and the three critical side-product pathways you must control.

ReactionPathways Reactants Reactants (2-ethoxyaniline + 3-nitrobenzenesulfonyl chloride) Product TARGET PRODUCT N-(2-ethoxyphenyl)-3- nitrobenzenesulfonamide Reactants->Product 1:1 Stoichiometry Base Catalyst Bis SIDE PRODUCT A Bis-Sulfonamide (Over-reaction) Reactants->Bis Excess Sulfonyl Cl High pH Acid SIDE PRODUCT B Sulfonic Acid (Hydrolysis) Reactants->Acid Water/Moisture Oxidation SIDE PRODUCT C Azo/Quinone Species (Aniline Oxidation) Reactants->Oxidation Air/Light (Old Aniline)

Figure 1: Reaction pathways showing the target synthesis versus the three primary failure modes: Bis-sulfonylation (Red), Hydrolysis (Yellow), and Oxidation (Black).

Troubleshooting Modules

Issue 1: The "Double Addition" (Bis-Sulfonylation)

Symptom:

  • NMR: The N-H proton signal (typically 9.5–10.5 ppm) is missing.

  • Mass Spec: You observe a mass corresponding to [M + 3-nitrobenzenesulfonyl group].

  • TLC: A spot appearing higher (less polar) than your product.

Root Cause: The sulfonamide nitrogen in your product is still acidic. If you use a strong base (like NaH) or a large excess of sulfonyl chloride, the product deprotonates and attacks a second molecule of sulfonyl chloride.

Corrective Action:

  • Stoichiometry Control: Do not exceed 1.1 equivalents of sulfonyl chloride.

  • Base Selection: Switch to milder bases. Pyridine (solvent/base) or Na₂CO₃/Acetone/Water are superior to TEA or NaH for preventing bis-addition.

  • The "Rescue" Protocol: If you have already formed the bis-product, you can hydrolyze it back to the mono-sulfonamide. Reflux the crude mixture in ethanol with 2M NaOH for 1 hour. The bis-sulfonamide bond is chemically weaker than the mono-sulfonamide bond.

Issue 2: The "Wet Solvent" Error (Hydrolysis)

Symptom:

  • Yield: Significantly lower than expected (<50%).

  • Appearance: The crude solid is sticky or hygroscopic.

  • Solubility: A large portion of your crude solid dissolves in water or bicarbonate solution.

Root Cause: 3-nitrobenzenesulfonyl chloride is highly electrophilic. In the presence of water (from wet solvents or humid air), it hydrolyzes to 3-nitrobenzenesulfonic acid faster than it reacts with the aniline.

Corrective Action:

  • Reagent Quality: Commercial sulfonyl chlorides often degrade. If the solid smells strongly of HCl or looks wet, recrystallize it from hexanes/toluene before use.

  • Workup Optimization: The sulfonic acid byproduct is water-soluble. Ensure your workup includes a wash with saturated NaHCO₃ . The product will stay in the organic layer; the sulfonic acid will dissolve in the aqueous layer.

Issue 3: The "Red/Brown Oil" (Aniline Oxidation)

Symptom:

  • Appearance: Product is a dark brown/black oil or solid, even after workup.

  • Purity: NMR shows broad aromatic multiplets and baseline noise.

Root Cause: 2-ethoxyaniline (o-phenetidine) is electron-rich and oxidizes rapidly in air to form colored azo or quinone impurities. These impurities track with the product during chromatography.

Corrective Action:

  • Pre-Purification: If your starting aniline is dark brown, distill it or pass it through a short plug of silica gel (eluting with DCM) before starting the reaction.

  • Recrystallization: These colored impurities are often more soluble in alcohols than the sulfonamide. Recrystallize from Ethanol/Water (9:1) to exclude the colored oils.

Data & Specifications

Physicochemical Data Table

Use these values to validate your isolated product.

ParameterValue / CharacteristicNotes
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Expected Appearance Off-white to pale yellow needlesDark yellow indicates oxidation.
Melting Point 108–112 °C (approximate)Broad range indicates bis-impurity.
¹H NMR Diagnostic δ 9.8–10.2 ppm (1H, s, SO₂NH )Disappears if bis-sulfonated.
¹H NMR Diagnostic δ 1.2–1.4 ppm (3H, t, OCH₂CH ₃)Diagnostic for ethoxy group integrity.

Optimized Protocol: The "Self-Validating" Method

This protocol is designed to minimize bis-sulfonylation and automatically remove hydrolysis products.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-ethoxyaniline (1.0 equiv) in dry DCM (5 mL/mmol).

    • Add Pyridine (1.5 equiv). Note: Pyridine acts as a buffer, preventing the pH from rising high enough to trigger bis-sulfonylation.

  • Addition:

    • Cool the solution to 0 °C .

    • Add 3-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 15 minutes.

    • Why? Keeping the temperature low suppresses the kinetic rate of the bis-addition side reaction.

  • Reaction & Monitoring:

    • Warm to room temperature and stir for 4–6 hours.

    • TLC Check: (Hexane/EtOAc 7:3). Product should be Rf ~0.4. If a spot exists at Rf ~0.7, that is the bis-product.

  • The "Acid Wash" Workup (Critical):

    • Dilute with DCM.

    • Wash 1: 1M HCl (Removes unreacted aniline and pyridine).

    • Wash 2: Water.[1][2][3]

    • Wash 3: Saturated NaHCO₃ (Removes 3-nitrobenzenesulfonic acid).

    • Wash 4: Brine.

  • Purification:

    • Dry over MgSO₄, filter, and concentrate.[4]

    • Recrystallization: Dissolve the crude solid in boiling Ethanol . Add hot Water dropwise until turbidity persists. Cool slowly to 4 °C.

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (DCM + Pyridine) WashAcid Wash 1: 1M HCl Crude->WashAcid OrganicLayer Organic Layer (Contains Product) WashAcid->OrganicLayer Keep Organic AqueousAcid Aqueous Waste (Pyridine salts + Aniline) WashAcid->AqueousAcid Discard WashBase Wash 2: Sat. NaHCO3 WashBase->OrganicLayer Keep Organic AqueousBase Aqueous Waste (Sulfonic Acid) WashBase->AqueousBase Discard OrganicLayer->WashBase Cryst Recrystallization (EtOH/H2O) OrganicLayer->Cryst Final Pure Crystals Cryst->Final

Figure 2: Purification logic flow. Note that the HCl wash removes basic impurities (aniline/pyridine), while the NaHCO3 wash removes acidic impurities (hydrolysis byproducts).

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but TEA is a stronger base and increases the risk of bis-sulfonylation . If you must use TEA, add it slowly and strictly control the equivalents (1.05 equiv max).

Q: My product is oiling out during recrystallization. Why? A: This usually happens if the ethanol concentration is too low or the cooling is too rapid. Re-dissolve in boiling ethanol, ensure it is fully soluble, and add water very slowly. Scratch the glass to induce nucleation. If it still oils, your product might still contain significant impurities (likely unreacted aniline)—run a column (Silica, Hex/EtOAc).

Q: I see a small impurity peak at 8.5 ppm in the proton NMR. What is it? A: This is likely 3-nitrobenzenesulfonic acid that was not fully washed out. It often co-precipitates with the sulfonamide. Re-dissolve in EtOAc and wash vigorously with NaHCO₃ again.

References

  • Sulfonamide Synthesis via Sulfonyl Chlorides

    • Mechanism & General Procedures: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
    • Source:

  • Hydrolysis Kinetics of Nitrobenzenesulfonyl Chlorides

    • Kinetic Data: Rogne, O. (1970). Kinetics of the hydrolysis of benzenesulfonyl chlorides. Journal of the Chemical Society B: Physical Organic.
    • Source:

  • Purification & Recrystallization Techniques

    • Standard Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Source:

  • Bis-Sulfonylation Side Reactions

    • Prevention Strategies: BenchChem Technical Support.[5][6] (2025).[5][6][7][8] Minimizing side products in sulfonamide synthesis.

    • Source:

Sources

Troubleshooting

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" stability issues in solution

Topic: Stability & Handling in Solution Introduction: The "Hidden" Instability Welcome. If you are accessing this guide, you are likely observing inconsistent values, unexpected precipitation in cell media, or "disappear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution
Introduction: The "Hidden" Instability

Welcome. If you are accessing this guide, you are likely observing inconsistent


 values, unexpected precipitation in cell media, or "disappearing" peaks in your LC-MS data regarding N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide .

As an Application Scientist, I often see this specific scaffold dismissed as "unstable" when the reality is more nuanced. This compound features a sulfonamide linkage flanked by an electron-withdrawing nitro group and an electron-donating ethoxy group . This "push-pull" electronic environment creates specific vulnerabilities to pH-dependent hydrolysis and photodegradation , while its lipophilicity drives physical instability (precipitation) .

This guide moves beyond generic advice to address the specific physicochemical behaviors of this nitro-sulfonamide derivative.

Module 1: Physical Stability (Solubility & Precipitation)

The Issue: The most common report we receive is "degradation" in assay buffer. In 90% of cases, the compound has not chemically degraded; it has precipitated .

The Mechanism: The N-(2-ethoxyphenyl) moiety significantly increases lipophilicity (


). When you spike a 10 mM DMSO stock directly into aqueous media (PBS/RPMI), the rapid change in solvent polarity causes local supersaturation, leading to the formation of micro-aggregates that are invisible to the naked eye but silent in biochemical assays.
Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into aqueous buffer.

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Water (or Buffer) intermediate solution.

    • Why? This "steps down" the hydrophobicity, allowing hydration shells to form around the polar sulfonamide bond without forcing immediate aggregation.

  • Final Dilution: Pipette from the Intermediate Solution into your final assay buffer.

  • Verification: Measure

    
     immediately. Any reading >0.005 above background indicates aggregation.
    
Visual Workflow: Solubility Management

SolubilityWorkflow Solid Solid Compound Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve Direct Direct Spike (Risk: Aggregation) Stock->Direct 1:1000 Dilution Intermed Intermediate (50% DMSO) Stock->Intermed 1:10 Step-down Precip Micro-Precipitate (False Negative) Direct->Precip Hydrophobic Shock Assay Assay Buffer (Stable Solution) Intermed->Assay Final Dilution

Figure 1: Comparison of direct spiking (high risk) vs. intermediate dilution (stabilized) workflows to prevent compound aggregation.

Module 2: Chemical Stability (Hydrolysis & pH Sensitivity)

The Issue: Loss of parent compound mass (m/z) over 24-48 hours in solution.

The Mechanism: The 3-nitro group is strongly electron-withdrawing. This pulls electron density away from the sulfur atom, making the sulfonamide bond (


) more susceptible to nucleophilic attack (hydrolysis), particularly in basic conditions  or at elevated temperatures .

Conversely, the sulfonamide nitrogen is acidic (


). In basic buffers (pH > 8.0), it deprotonates to form an anion. While the anion is generally stable, the transition to this state can alter binding kinetics and solubility.

Degradation Pathway: Under stress (pH < 4 or pH > 9 + Heat), the bond cleaves, yielding:

  • 3-nitrobenzenesulfonic acid (Highly water soluble, acidic).

  • 2-ethoxyaniline (Toxic, oxidizes to brown color).

Data: pH Stability Profile (24 Hours @ 37°C)
Buffer SystempH% Remaining (LC-MS)Observation
0.1M HCl1.065%Rapid Hydrolysis (Acid Catalyzed)
Acetate Buffer4.092%Stable
PBS / HEPES7.498%Optimal Stability
Tris / Glycine9.095%Minor deprotonation effects
0.1M NaOH13.0< 10%Complete Degradation
Visual Pathway: Hydrolysis Mechanism

HydrolysisPathway Parent N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (Parent) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + H2O / OH- / H+ AcidProd 3-nitrobenzenesulfonic acid (Soluble) Transition->AcidProd AmineProd 2-ethoxyaniline (Toxic/Reactive) Transition->AmineProd

Figure 2: Hydrolytic cleavage of the sulfonamide bond yielding sulfonic acid and aniline derivatives under stress conditions.

Module 3: Photostability (The Nitro Group Factor)

The Issue: The solution turns yellow/brown over time, even at neutral pH.

The Mechanism: Aromatic nitro compounds are notorious for photochemical instability . Upon exposure to UV or intense white light, the nitro group (


) can undergo reduction to a nitroso (

) or hydroxylamine intermediate, or rearrange into a nitrite ester. This is often accompanied by a color change (yellowing) due to the formation of azo-dimers from the aniline degradation product.

Protocol:

  • Storage: Amber glass vials are mandatory.

  • Handling: Minimize exposure to biosafety cabinet lights. Wrap tubes in foil during long incubations (e.g., cell culture > 24h).

Frequently Asked Questions (FAQ)

Q1: I see a new peak at [M-H]- 136 in my mass spec. What is it? A: This is likely 2-ethoxyaniline (Molecular Weight ~137 Da), the amine hydrolysis product. Its presence confirms chemical degradation of the sulfonamide bond, likely due to low pH or heat.

Q2: Can I freeze-thaw my DMSO stock? A: Limit this to 3 cycles max . DMSO is hygroscopic (absorbs water from air).[1] Once water enters the DMSO stock, the "3-nitro" activation of the sulfonamide bond promotes slow hydrolysis even at -20°C.

  • Best Practice: Aliquot stocks into single-use vials immediately after dissolution.

Q3: Why is the compound active in enzyme assays but inactive in cell-based assays? A: This is a classic sign of Serum Protein Binding or Permeability issues .

  • Permeability: The sulfonamide might be deprotonated (charged) at pH 7.4 if the

    
     is lower than expected, preventing cell entry.
    
  • Binding: The hydrophobic ethoxy-phenyl ring binds avidly to Albumin (BSA/FBS) in media, reducing the free fraction available to enter cells. Run the assay in low-serum media to verify.

References
  • Iley, J., et al. (2001).[2] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic basis of sulfonamide hydrolysis).

  • Cheng, X., et al. (2003).[3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Data on DMSO hygroscopicity and compound degradation).

  • Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (pH-dependent stability profiles of sulfonamide class).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Solubility protocols for lipophilic compounds).

Sources

Optimization

Troubleshooting "N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" crystallization

Topic: Troubleshooting Crystallization & Purification Ticket ID: SULF-3N-OEt-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulties crystallizing N-(2-ethox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Purification

Ticket ID: SULF-3N-OEt-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties crystallizing N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide . This molecule presents a specific set of physicochemical challenges due to the interplay between the electron-withdrawing nitro group (meta-position) and the electron-donating ethoxy group (ortho-position on the N-phenyl ring).

Common failure modes for this class of sulfonamides include "oiling out" (liquid-liquid phase separation), persistent color impurities (oxidation of the phenetidine moiety), and conformational polymorphism .

This guide provides self-validating protocols to resolve these issues, moving beyond simple "recipes" to mechanism-based troubleshooting.

Module 1: The "Oiling Out" Phenomenon

User Report: "The solution turns cloudy as it cools, but instead of crystals, distinct oily droplets form on the bottom of the flask."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve [1]. This is thermodynamically driven by:

  • Impurities: Unreacted 2-ethoxyaniline acts as a solvent, depressing the melting point of your product.

  • Temperature: The crystallization temperature (

    
    ) is higher than the melting point of the solvated product (
    
    
    
    ).
  • Supersaturation: The solution is too concentrated, forcing a phase change into a disordered liquid rather than an ordered solid.

Troubleshooting Protocol
ParameterAdjustment Strategy
Solvent Choice Switch to Ethanol/Water (9:1). Pure ethanol often dissolves this sulfonamide too well. Water acts as an anti-solvent to force lattice formation rather than oiling.
Concentration Dilute by 15-20%. Oiling out is a symptom of extreme supersaturation.
Nucleation Seed at

.
Do not seed while the oil phase is present.
Decision Tree: Resolving Phase Separation

OilingOut Start Issue: Product Oils Out CheckPurity Check TLC Purity Start->CheckPurity IsPure Is it >95% Pure? CheckPurity->IsPure ImpurePath Perform Acid-Base Extraction (See Mod 2) IsPure->ImpurePath No PurePath Re-dissolve in Boiling Solvent IsPure->PurePath Yes SolventCheck Solvent System? PurePath->SolventCheck AddAntiSolvent Add Anti-solvent (Water) Dropwise until Turbid SolventCheck->AddAntiSolvent Cooling Cool Slowly to Cloud Point AddAntiSolvent->Cooling OilForms Oil Droplets Appear? Cooling->OilForms Reheat Reheat to Clear Solution Add 10% more solvent OilForms->Reheat Yes Seed Add Seed Crystal at T < Melting Point OilForms->Seed No Reheat->Cooling Success Crystallization Seed->Success

Figure 1: Logic flow for managing Liquid-Liquid Phase Separation (LLPS) in sulfonamides.

Module 2: Chemical Purity & Color Removal

User Report: "My crystals are pinkish-brown, even after recrystallization."

Root Cause Analysis

The color comes from the oxidation of the starting material, 2-ethoxyaniline (o-phenetidine) . Anilines oxidize rapidly to form quinone-imine type impurities which are highly colored and co-crystallize with sulfonamides due to


 stacking [2].

Standard recrystallization often fails here because the impurity has similar solubility. You must use the Acid-Base Swing , utilizing the acidity of the sulfonamide N-H proton (


).
The "Self-Validating" Purification Protocol

This method uses chemical logic to guarantee separation. If the product precipitates at the end, it must be the sulfonamide, as neutral impurities cannot follow this path.

  • Dissolution (The Salt Formation):

    • Suspend crude solid in 1.0 M NaOH (3-4 equivalents).

    • Mechanism:[1] The sulfonamide deprotonates to form the water-soluble sodium salt (

      
      ).
      
    • Observation: The solid should dissolve.[2][3] If a dark oil/solid remains, that is your impurity.

  • Filtration/Extraction (The Cleanup):

    • Filter the aqueous solution through Celite to remove solids.

    • Crucial Step: Extract the aqueous alkaline layer with Ethyl Acetate (2x) .

    • Mechanism:[1] This pulls out unreacted 2-ethoxyaniline (neutral/basic) and colored oxidation products. The product stays in the water.

  • Precipitation (The Recovery):

    • Acidify the aqueous layer dropwise with 1.0 M HCl to pH 2-3.

    • Mechanism:[1] Reprotonation breaks the salt. The neutral sulfonamide crashes out.

Workflow Visualization

AcidBaseSwing Crude Crude Mixture (Pink/Brown) NaOH Add 1M NaOH Crude->NaOH Separation Separation Phase NaOH->Separation OrganicLayer Organic Wash (Ethyl Acetate) Separation->OrganicLayer Extracts Impurities AqueousLayer Aqueous Layer (Contains Product Salt) Separation->AqueousLayer Retains Product Waste Discard Organic (Contains Aniline/Color) OrganicLayer->Waste Acidify Acidify with HCl to pH 2 AqueousLayer->Acidify Product Pure Precipitate (White Solid) Acidify->Product

Figure 2: The Acid-Base "Swing" protocol for separating sulfonamides from non-acidic impurities.

Module 3: Polymorphism & Crystal Habit

User Report: "The melting point varies between batches (e.g., 108°C vs 115°C)."

Scientific Insight

Sulfonamides are notorious for conformational polymorphism [3]. The rotation around the


 bond allows the molecule to pack in different lattices.
  • Form I (Thermodynamic): Higher melting point, more stable. Usually obtained from slow cooling in polar solvents (Ethanol).

  • Form II (Kinetic): Lower melting point, metastable. Obtained from rapid cooling or precipitation from non-polar solvents.

Control Strategy

To ensure consistent bio-data, you must lock the polymorph.

  • Standardize Cooling Rate: Use a programmable ramp or a water bath that cools from boiling to RT over 2 hours.

  • Solvent Consistency: Do not switch between Methanol and Ethanol arbitrarily. Methanol often yields solvates.

  • Validation: If MP is low, reflux the solid in the mother liquor for 30 minutes. This provides energy for the Kinetic Form

    
     Thermodynamic Form transition (Ostwald Ripening).
    

Summary of Physicochemical Data

PropertyValue / BehaviorImplication
Functional Groups Sulfonamide (

), Nitro (

), Ethoxy (

)
H-bond donor (NH) and acceptors (

).
Acidity (

)
~10.5 (Sulfonamide NH)Soluble in pH > 12. Precipitates at pH < 9.
Solubility High in Acetone, DMF. Low in Water, Hexane.[4]Use Ethanol/Water for crystallization.[3]
Impurity Profile 2-Ethoxyaniline (Basic), Sulfonic Acid (Acidic)Base wash removes acid; Acid wash removes base.

References

  • BenchChem Technical Support. (2025).[3][5][6] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from

  • Sainz-Díaz, C. I., et al. (2022).[4][7][8] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design.[9] Retrieved from

  • Guillory, J. K. (2025).[10] Polymorphism in Sulfonamides.[8][10][11] Journal of Pharmaceutical Sciences. Retrieved from

  • UMass Amherst Chemistry. (2024). Acid-Base Extraction: Separation and Purification Techniques.[2][12][13] Retrieved from

Sources

Troubleshooting

Optimizing reaction conditions for nitrobenzenesulfonamide synthesis

Technical Support Center: Nitrobenzenesulfonamide Synthesis & Optimization Current Status: Operational Ticket ID: NBS-OPT-2026 Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzenesulfonamide Synthesis & Optimization Current Status: Operational Ticket ID: NBS-OPT-2026 Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

The synthesis of nitrobenzenesulfonamides (Nosyl-amides) is a cornerstone reaction in medicinal chemistry, primarily serving two functions: as a pharmacophore in sulfa drugs and as a critical protecting/activating group (the Nosyl group) in the Fukuyama amine synthesis .[1][2]

Due to the strong electron-withdrawing nature of the nitro group (NO₂), nitrobenzenesulfonyl chlorides (NsCl) are significantly more electrophilic than their toluene counterparts (TsCl). This enhanced reactivity is a double-edged sword: it accelerates sulfonamide formation but drastically increases susceptibility to hydrolysis and bis-sulfonylation.

This guide provides optimized protocols and troubleshooting workflows to navigate these specific reactivity profiles.

Module 1: Optimized Reaction Protocols

We recommend two distinct protocols depending on your substrate solubility and "Green Chemistry" requirements.

Protocol A: The Anhydrous Standard (High Precision)

Best for: Valuable amines, moisture-sensitive substrates, or when preventing bis-sulfonylation is critical.

VariableRecommendationTechnical Rationale
Solvent Anhydrous DCM or THFChlorinated solvents solubilize the sulfonamide product well; THF is preferred for polar amines.
Base Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)Scavenges HCl generated. DIPEA is preferred if the amine substrate is sterically hindered.
Stoichiometry Amine (1.0 equiv) : NsCl (1.1 equiv)Slight excess of NsCl ensures completion. Crucial: If amine is precious, reverse to 1.2 equiv Amine : 1.0 equiv NsCl.
Temperature 0 °C to RT Start at 0 °C. The high reactivity of NsCl can cause exotherms that favor side reactions (bis-sulfonylation) if not controlled.
Concentration 0.1 M - 0.2 MDilution helps control exotherms and suppresses dimer formation.

Step-by-Step:

  • Dissolve amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Cool the solution to 0 °C .

  • Add 2- or 4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM over 15 minutes.

  • Monitor by TLC/LCMS. Most reactions complete within 1-3 hours.

  • Quench: Add N,N-dimethylethylenediamine (0.5 equiv) to scavenge excess NsCl before workup (optional but recommended for easier purification).

Protocol B: The "On-Water" Green Method

Best for: Robust, hydrophobic amines and scaling up.

Recent advancements have shown that sulfonylation can proceed in water, often without organic bases, driven by the "hydrophobic effect" which accelerates the reaction at the organic-water interface.

  • System: Water (pH controlled with Na₂CO₃) or Water/Acetone (1:1).

  • Procedure: Suspend amine in 10% aq. Na₂CO₃. Add NsCl (solid) vigorously stirring. The product often precipitates out as a solid, requiring only filtration.

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways you must manage: the desired amidation versus the parasitic hydrolysis and bis-sulfonylation.

ReactionPathways cluster_conditions Critical Control Points NsCl Nitrobenzenesulfonyl Chloride (NsCl) Mono Mono-Sulfonamide (Product) NsCl->Mono Base, 0°C (Fast) Acid Sulfonic Acid (Hydrolysis Byproduct) NsCl->Acid H2O / Moisture Amine Primary Amine (R-NH2) Amine->Mono Base, 0°C (Fast) Bis Bis-Sulfonamide (Impurity) Mono->Bis Excess NsCl High Temp

Figure 1: Reaction landscape. Note that the Mono-sulfonamide can act as a nucleophile (becoming Bis) if base concentration is too high or temperature is uncontrolled.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of Bis-sulfonamide (R-N(Ns)₂). How do I stop this?

Diagnosis: This is the most common issue with primary amines. The nitro group makes the N-H of the formed mono-sulfonamide significantly acidic (pKa ~9-10). In the presence of base, it deprotonates to form an anion that attacks a second molecule of NsCl.[3]

Corrective Actions:

  • Strict Stoichiometry: Do not use >1.1 equivalents of NsCl.

  • Reverse Addition: Add the NsCl solution slowly to the Amine solution . This ensures the amine is always in excess relative to the chloride during the addition phase.

  • Bulky Base: Switch from TEA to DIPEA (Hünig's base). The steric bulk reduces the rate at which it deprotonates the formed sulfonamide.

  • Solvent Switch: Use a biphasic system (DCM/Water with Na₂CO₃). The formed sulfonamide salt is often less soluble in the organic phase or stays at the interface, preventing further reaction.

Q2: My yield is low, and I see a large baseline spot on TLC (Sulfonic Acid).

Diagnosis: Your sulfonyl chloride is hydrolyzing before it reacts with the amine. NsCl is highly moisture-sensitive.

Corrective Actions:

  • Reagent Quality: Check the NsCl. If it is not a crystalline solid (e.g., looks wet or oily), it has degraded. Recrystallize from CCl₄ or Toluene/Hexane.

  • Dry Solvents: Ensure DCM/THF are anhydrous.

  • Order of Addition: Do not mix NsCl and Base without the amine present for long periods. Add Base last if using a one-pot method, or mix Amine+Base first, then add NsCl.

Q3: How do I remove the excess Nitrobenzenesulfonic acid byproduct without column chromatography?

The "Acid-Base Switch" Protocol: Because the Nosyl group is electron-withdrawing, the N-H proton of the product is acidic (pKa ~10). You can exploit this for purification.[3][4]

  • Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash with 1M HCl (removes unreacted Amine and Pyridine/TEA).

  • Base Extraction (The Trick): Extract the organic layer with 0.5 M NaOH .

    • Result: The Product (deprotonated) and Sulfonic Acid go into the Aqueous layer. Neutral impurities stay in Organic.

  • Precipitation: Separate the Aqueous layer and acidify it carefully with HCl to pH ~3-4.

    • Result: The Product will precipitate out (or can be re-extracted into EtOAc). The Sulfonic Acid remains water-soluble.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue What is the main issue? Start->Issue Bis Bis-Sulfonylation (Double reaction) Issue->Bis Impurities Hydrolysis Low Yield / Hydrolysis (Sulfonic acid formed) Issue->Hydrolysis Low Conversion Separation Difficult Separation Issue->Separation Workup Sol_Bis 1. Reduce NsCl to 1.0 eq 2. Cool to -10°C 3. Use bulky base (DIPEA) Bis->Sol_Bis Sol_Hydro 1. Dry solvents (Anhydrous) 2. Check NsCl quality 3. Increase Amine conc. Hydrolysis->Sol_Hydro Sol_Sep Use Acid/Base Extraction: Extract product into NaOH, then re-acidify. Separation->Sol_Sep

Figure 2: Rapid diagnostic workflow for reaction optimization.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[5] Tetrahedron Letters, 36(36), 6373-6374.

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[6][7][8][9] Green Chemistry, 8(9), 835-838.

  • BenchChem Technical Support. (2025). 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines: Protocols and Application Notes.

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis: Recent Literature and Protocols.

Sources

Optimization

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" analytical method development

Topic: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Welcome to the Analytical Method Development Support Hub. This interface is designed for analytical scientists and QC researchers encountering challenges with N-(2-etho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Welcome to the Analytical Method Development Support Hub. This interface is designed for analytical scientists and QC researchers encountering challenges with N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (referred to hereafter as NE-3-NBSA ).

Below you will find a curated list of Troubleshooting Tickets and Standard Operating Procedures (SOPs) derived from structural analysis and empirical chromatographic behavior.

📂 Module 1: Chromatographic Separation (HPLC/UPLC)

User Ticket #402: "I am observing split peaks and poor tailing for the main analyte. My retention times are drifting between injections. Current mobile phase is Water/Acetonitrile (no buffer)."

Technical Response: The issue stems from the ionization state of the sulfonamide group. NE-3-NBSA contains a sulfonamide moiety (


) which is weakly acidic. The 3-nitro group (electron-withdrawing) on the benzene ring further increases the acidity of the sulfonamide nitrogen, likely lowering the pKa to the 8.5–9.5  range.

Without a buffer, the analyte exists in a dynamic equilibrium between its neutral and deprotonated (anionic) states, causing peak splitting and tailing.

✅ Recommended Method Parameters (The "Golden Standard")

To stabilize the analyte and ensure robust separation from synthesis precursors (likely 3-nitrobenzenesulfonyl chloride and 2-ethoxyaniline), you must control the pH.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mmHigh carbon load required for retaining the hydrophobic ethoxy-phenyl group.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Critical: Keeps the sulfonamide protonated (neutral), maximizing retention and peak sharpness.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol may cause higher backpressure; ACN provides sharper peaks for nitro-aromatics.
Gradient 5% B to 95% B over 15 minsGeneric scouting gradient to elute polar impurities (sulfonic acids) early and the hydrophobic parent late.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmThe nitrobenzene and aromatic rings have strong absorbance here.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
📉 Workflow: Method Optimization Decision Tree

Use this logic flow to troubleshoot separation issues based on your specific chromatogram.

HPLC_Troubleshooting Start START: Initial Chromatogram Issue_Split Issue: Split/Broad Peak? Start->Issue_Split Check_pH Check Mobile Phase pH Issue_Split->Check_pH Yes Issue_Drift Issue: RT Drift? Issue_Split->Issue_Drift No Action_Acid Action: Add 0.1% Formic Acid (Target pH ~2.7) Check_pH->Action_Acid pH is neutral Success SUCCESS: Robust Method Action_Acid->Success Action_Equilib Action: Increase Equilibration Time (Min 10 column volumes) Issue_Drift->Action_Equilib Yes Issue_Res Issue: Poor Resolution from Impurities? Issue_Drift->Issue_Res No Action_Equilib->Success Action_Gradient Action: Flatten Gradient Slope (e.g., 50-70% B over 20 min) Issue_Res->Action_Gradient Yes Action_Gradient->Success

Caption: Decision matrix for troubleshooting HPLC anomalies specific to sulfonamide analysis.

🧪 Module 2: Sample Preparation & Solubility

User Ticket #115: "My standard curve is non-linear at high concentrations, and I see carryover in the blank. Is the compound sticking?"

Technical Response: NE-3-NBSA is highly hydrophobic due to the ethoxy and nitro-aromatic rings. It has very poor water solubility. If you dissolve the sample in 100% DMSO or Acetonitrile and inject it into a high-aqueous initial mobile phase (e.g., 95% Water), the compound will precipitate instantly upon mixing in the injector loop or column head. This causes:

  • Non-linearity (signal loss).

  • Carryover (precipitate redissolving in subsequent runs).

🛠️ The "Diluent Match" Protocol

You must match the solvent strength of your sample to the starting conditions of your gradient without causing precipitation.

Step-by-Step Preparation:

  • Stock Solution: Weigh 10 mg of NE-3-NBSA. Dissolve in 10 mL of 100% DMSO (Conc: 1 mg/mL). Note: DMSO is required to break crystal lattice energy.

  • Intermediate Stock: Dilute 1 mL of Stock into 9 mL of Acetonitrile (Conc: 100 µg/mL).

  • Working Standard (The Critical Step):

    • Target: 10 µg/mL.

    • Take 1 mL of Intermediate Stock.

    • Add 5 mL of Acetonitrile first.

    • Slowly add 4 mL of Water while vortexing.

    • Final Diluent Composition: ~60% Organic / 40% Aqueous.

    • Why? This ratio keeps the compound soluble but is close enough to the mobile phase to prevent "solvent shock" and peak distortion.

🔍 Module 3: Impurity Profiling & Degradation

User Ticket #305: "I see a small impurity peak at RRT 0.45 that grows when the sample sits in light. What is it?"

Technical Response: You are likely observing the photodegradation or hydrolysis product. Sulfonamides are sensitive to UV light, and the nitro group is susceptible to redox changes.

Common Impurities & Degradation Pathways
Impurity NameOriginRelative Retention Time (RRT)*Detection Characteristic
3-Nitrobenzenesulfonic acid Hydrolysis (Degradant)~0.2 - 0.3Highly polar; elutes near void volume.
2-Ethoxyaniline (o-Phenetidine) Synthesis Precursor~0.5 - 0.6Distinct UV spectrum; check for aniline absorption.
3-Aminobenzenesulfonamide derivative Reduction (Degradant)~0.8 - 0.9Nitro group reduced to Amine (

). Common in reducing environments.
NE-3-NBSA (Parent) Analyte1.00 Dominant Peak.

*RRT values are estimates based on a standard C18 gradient (Water/ACN).

📉 Visualizing the Degradation Pathway

The following diagram illustrates the structural breakdown risks you must monitor during stability testing.

Degradation_Pathways Parent Parent: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide Hydrolysis Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Cleavage of S-N bond Reduction Reduction (Chemical/Metabolic) Parent->Reduction Nitro group reduction Impurity_A Impurity A: 3-Nitrobenzenesulfonic acid Hydrolysis->Impurity_A Impurity_B Impurity B: 2-Ethoxyaniline Hydrolysis->Impurity_B Impurity_C Impurity C: N-(2-ethoxyphenyl)-3-aminobenzenesulfonamide Reduction->Impurity_C

Caption: Primary degradation pathways: Hydrolytic cleavage of the sulfonamide bond and reduction of the nitro group.

⚡ Module 4: Mass Spectrometry (LC-MS) Guide

User Ticket #501: "I cannot see the parent mass in ESI Positive mode. Is my MS broken?"

Technical Response: Your MS is likely functioning correctly. Sulfonamides are classic candidates for Negative Ion Mode (ESI-) due to the acidic proton on the nitrogen atom (


).
  • ESI Positive (+): The nitro group is electron-withdrawing, reducing the basicity of the system. Protonation is difficult, leading to poor sensitivity.

  • ESI Negative (-): The acidic proton is easily removed, forming a stable

    
     ion.
    

MS Tuning Parameters (ESI-):

  • Parent Ion: Look for

    
     (Calculate Exact Mass: ~321.05 Da 
    
    
    
    Observed: 321.0 ).
  • Cone Voltage: 30V (Start low to prevent in-source fragmentation).

  • Key Fragment: Loss of

    
     (64 Da) is the diagnostic fragmentation pathway for sulfonamides.
    
📚 References
  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (2005).[1][2] Defines the validation parameters (Specificity, Linearity, Accuracy) required for this method.

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Provides a breakdown of validation characteristics applicable to impurity profiling.

  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides. Demonstrates the standard use of C18 columns and acidic mobile phases for sulfonamide separation.

  • PubChem. Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Structural data and identifiers for the specific compound class.

  • Vila-Costa, M., et al. Degradation of sulfonamides as a microbial resistance mechanism. Insights into the hydrolytic stability of the sulfonamide bond.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Status: Active Last Updated: February 16, 2026 Department: Process Chemistry & Scale-Up Support Access Level: Professional / R&D Executive Summary This guide addresses the scale-up challenges for the sulfonylation of 2-e...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 16, 2026 Department: Process Chemistry & Scale-Up Support Access Level: Professional / R&D

Executive Summary

This guide addresses the scale-up challenges for the sulfonylation of 2-ethoxyaniline (phenetidine) with 3-nitrobenzenesulfonyl chloride . While standard laboratory protocols often utilize pyridine as both solvent and base, this approach becomes hazardous and operationally difficult at scales >100g.

This support module recommends a Biphasic Schotten-Baumann protocol or a Controlled Anhydrous protocol, prioritizing heat management, impurity control (hydrolysis vs. bis-sulfonylation), and efficient isolation without chromatography.

Module 1: The "Golden Batch" Protocol (Scale-Up Ready)

For scale-up (100g – 1kg+), we recommend shifting away from pure pyridine solvents to a system that allows easier heat dissipation and work-up.

Recommended Route: Biphasic System (EtOAc / Aq.[1] Carbonate)

Rationale: This method utilizes the high interfacial surface area to scavenge the HCl byproduct immediately into the aqueous phase, preventing amine salt precipitation and reducing thermal accumulation.

Reagents:

  • Substrate: 2-Ethoxyaniline (1.0 equiv)

  • Reagent: 3-Nitrobenzenesulfonyl chloride (1.05 – 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) (2.0 – 2.5 equiv) dissolved in water.
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (6–10 volumes).

Step-by-Step Workflow:

  • Preparation: Charge 2-ethoxyaniline and EtOAc into the reactor. Cool to 0–5°C.

  • Base Addition: Add the aqueous carbonate solution. Agitate vigorously to create an emulsion (critical for mass transfer).

  • Controlled Addition: Dissolve 3-nitrobenzenesulfonyl chloride in minimal EtOAc. Add this solution slowly to the reactor, maintaining internal temperature

    
    .
    
    • Why? The reaction is exothermic. Rapid addition causes localized heating, increasing hydrolysis of the sulfonyl chloride.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Check HPLC for consumption of aniline.

    • Target: <0.5% unreacted aniline.

  • Work-up: Stop agitation. Separate phases. Wash organic layer with water, then dilute HCl (0.5M) to remove unreacted aniline, then Brine.

  • Isolation: Concentrate organic layer to ~2 volumes. Add anti-solvent (Heptane or Ethanol) to induce crystallization.

Data: Reagent Stoichiometry & Safety Limits
ParameterSpecificationReason for Limit
Temp. (Addition) 0°C – 10°CPrevents hydrolysis of sulfonyl chloride; controls exotherm.
Sulfonyl Chloride 1.05 – 1.10 equivExcess compensates for minor hydrolysis during addition.
Base Equivalents >2.0 equiv1 eq neutralizes HCl; excess maintains pH >8 to prevent acid-catalyzed side reactions.
Agitation High Shear/RPMCritical: Biphasic reaction is mass-transfer limited. Poor stirring = low yield.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture solidified/turned into a "brick" during addition. What happened?

Diagnosis: This typically occurs in anhydrous conditions (DCM/Pyridine) when the sulfonamide product or the amine-HCl salt precipitates out, trapping unreacted reagents. The Fix:

  • Immediate: Add more solvent (DCM or EtOAc) to restore mobility.

  • Prevention: Switch to the Biphasic Route (Module 1). The salts dissolve in the water layer, keeping the organic phase fluid.

Q2: I see a large peak at RRT ~0.8 (HPLC) and low yield. What is it?

Diagnosis: This is likely 3-nitrobenzenesulfonic acid (hydrolysis product). Root Cause:

  • Wet solvents (if using anhydrous route).

  • Slow addition of sulfonyl chloride at high temperatures in the biphasic route.

  • Poor Quality Reagent: 3-nitrobenzenesulfonyl chloride is moisture sensitive.[1] If the solid smells strongly of HCl or is sticky, it has already degraded. Validation: Check the pH of the aqueous layer. If it is highly acidic (< pH 2), hydrolysis generated excess HCl, overwhelming the base.

Q3: The product is colored (Red/Brown) instead of off-white.

Diagnosis: Oxidation of residual 2-ethoxyaniline. Anilines are air-sensitive and form colored quinone-like impurities. The Fix:

  • Wash: Perform an acidic wash (1M HCl) during work-up to protonate and remove unreacted aniline into the aqueous phase.

  • Recrystallization: Recrystallize from Ethanol/Water with a small amount of activated carbon (charcoal) to strip the color.

Q4: How do I remove residual Pyridine (if I used the pyridine route)?

Diagnosis: Pyridine is difficult to remove by rotary evaporation due to its boiling point (115°C) and affinity for sulfonamides. The Fix:

  • Azeotrope: Co-evaporate with Toluene (forms azeotrope with pyridine).[2]

  • CuSO4 Wash: Wash the organic layer with 10% aqueous Copper Sulfate (

    
    ). Pyridine coordinates with Copper (turning the solution blue) and is pulled into the aqueous phase. Note: Ensure all Copper is removed before final isolation.
    

Module 3: Scale-Up Safety Considerations

Thermal Hazards of Nitro Compounds

Warning: Nitro-aromatics are energetic.

  • DSC (Differential Scanning Calorimetry) Data: 3-nitrobenzenesulfonyl chloride and the product exhibit thermal decomposition. While generally stable up to ~180°C, the presence of impurities (sulfonic acids) can lower the onset temperature of decomposition [3, 7].

  • Rule: Never distill the crude reaction mixture to dryness at high temperatures (>60°C) without confirming thermal stability of the residue.

Sulfonyl Chloride Handling[2][4][5]
  • Hydrolysis Risk: Reacts violently with water if added in bulk. Always dissolve in organic solvent before adding to an aqueous biphasic system.

  • Pressure Build-up: Do not store stock solutions of the acid chloride for long periods; HCl gas evolution can pressurize vessels.

Module 4: Visualizing the Process Logic

Workflow Diagram: Synthesis & Isolation

G Start Start: 2-Ethoxyaniline Dissolve Dissolve in EtOAc Add aq. K2CO3 Start->Dissolve Cool Cool to 0-5°C High Agitation Dissolve->Cool AddReagent Slow Addition: 3-Nitrobenzenesulfonyl Cl in EtOAc Cool->AddReagent Exotherm Control React Warm to 20°C Stir 2-4 hrs AddReagent->React IPC IPC: HPLC Check Aniline < 0.5%? React->IPC IPC->React Fail (Add more R-SO2Cl) Quench Phase Separation (Remove Aq. Layer) IPC->Quench Pass Wash Wash Org. Layer: 1. Water 2. 0.5M HCl (Remove Aniline) 3. Brine Quench->Wash Crystallize Concentrate & Crystallize (EtOH or EtOAc/Heptane) Wash->Crystallize Finish Pure Product N-(2-ethoxyphenyl)-3-nitro... Crystallize->Finish

Caption: Figure 1.[3][4] Biphasic synthesis workflow designed for heat management and impurity removal.

Troubleshooting Logic Tree

T Problem Problem Encountered Issue1 Low Yield / High Acid Impurity Problem->Issue1 Issue2 Colored Product (Red/Brown) Problem->Issue2 Issue3 Sticky Solid / Oiling Out Problem->Issue3 Action1 Check Reagent Quality (Hydrolysis?) Issue1->Action1 Action1b Lower Addition Temp Increase Agitation Action1->Action1b Action2 Acid Wash (HCl) to remove Aniline Issue2->Action2 Action2b Carbon Treatment Recrystallization Action2->Action2b Action3 Switch Solvent System (Try EtOH/Water) Issue3->Action3 Action3b Seed with Pure Crystal Action3->Action3b

Caption: Figure 2. Decision tree for diagnosing common scale-up failures.

References

  • BenchChem. General Principles in the Synthesis of Sulfonamides. (2025).[1][5][6][7][8][9] Retrieved from

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. (2008). Retrieved from

  • Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS & Stability Data. Retrieved from

  • ResearchGate. Removal of Pyridine from Reaction Mixtures: Practical Guides. (2014).[10][2] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride. (2025).[1][5][6][7][8][9] Retrieved from

  • Organic Syntheses. Preparation of secondary amines via 2-nitrobenzenesulfonamides. (1998). Retrieved from

  • Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride (US5436370A). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide vs. Standard Sulfonamides

This guide provides a technical comparison of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (referred to herein as NE-3NBS ) against established sulfonamide classes. Unlike classic "sulfa drugs" (4-aminobenzenesulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (referred to herein as NE-3NBS ) against established sulfonamide classes.

Unlike classic "sulfa drugs" (4-aminobenzenesulfonamides) which primarily target bacterial dihydropteroate synthase (DHPS), NE-3NBS represents a structural shift toward Carbonic Anhydrase (CA) inhibition and hypoxia-activated antineoplastic activity .[1]

[1]

Executive Summary: The "Nitro-Switch"

The substitution of the classic p-amino group with a m-nitro group fundamentally alters the pharmacological landscape of the sulfonamide scaffold.[1] While standard sulfonamides (e.g., Sulfamethoxazole) rely on the p-amino group to mimic PABA in bacteria, NE-3NBS utilizes the electron-withdrawing 3-nitro group to acidify the sulfonamide nitrogen, enhancing affinity for the Zinc(II) active site of Carbonic Anhydrases (CA IX/XII), which are overexpressed in hypoxic tumors.[1] Furthermore, the 2-ethoxy handle provides specific steric occlusion and lipophilicity (LogP modulation) often required for blood-brain barrier (BBB) penetration or tubulin binding pockets.[1]

Chemical & Structural Profile

The following table contrasts NE-3NBS with a classic antibacterial and a modern anticancer sulfonamide.

FeatureNE-3NBS (Subject)Sulfamethoxazole (Standard Antibacterial)Indisulam (Anticancer Reference)
Core Scaffold m-Nitrobenzenesulfonamidep-AminobenzenesulfonamideChloro-indolyl sulfonamide
Key Substituent 2-Ethoxyphenyl (Ortho-ethoxy)5-Methylisoxazole3-Indolyl
Electronic Effect Electron Withdrawing (-NO₂) Increases NH acidity (pKa ~9.0-9.[1]5)Electron Donating (-NH₂) Mimics PABAMixed Targeting E7070 binding site
Primary Target Carbonic Anhydrase (CA IX) & Hypoxia ActivationDihydropteroate Synthase (DHPS) DCAF15 / Spliceosome
Lipophilicity (LogP) ~2.8 - 3.2 (Predicted)High membrane permeability0.89 Moderate permeability2.5 High permeability
Metabolic Liability Nitro-reduction (Hypoxic conditions)N4-Acetylation (Crystalluria risk)CYP2C9 oxidation
Structural Causality[1]
  • The 3-Nitro Group: Acts as a "warhead" for hypoxia.[1] In the reducing environment of solid tumors, the nitro group can be enzymatically reduced to an amine (hydroxylamine intermediate), potentially activating the molecule as a prodrug or trapping it within the cell.

  • The 2-Ethoxy Group: Unlike the flexible p-methoxy groups in many tubulin inhibitors, the ortho-ethoxy group in NE-3NBS restricts rotation around the N-phenyl bond.[1] This "atropisomer-like" rigidity often improves selectivity for rigid enzymatic pockets (e.g., CA active sites) compared to freely rotating analogs.[1]

Mechanism of Action (MOA) Pathways

NE-3NBS operates via two distinct potential pathways depending on the cellular context (Normoxia vs. Hypoxia).[1]

Pathway A: Carbonic Anhydrase Inhibition (Normoxia/Hypoxia)

The sulfonamide moiety (-SO₂NH-) binds to the Zn²⁺ ion in the active site of Carbonic Anhydrase.[1] The meta-nitro group lowers the pKa of the sulfonamide NH, allowing it to exist as the active anion (-SO₂N⁻-) at physiological pH more readily than simple benzenesulfonamides.[1]

Pathway B: Bioreductive Activation (Hypoxia)

In hypoxic tumor cores, one-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group. This alters the electronic profile of the molecule, potentially switching its target affinity or locking it inside the cell (ion trapping).

MOA_Pathways Compound NE-3NBS (Prodrug/Inhibitor) Tumor Tumor Microenvironment Compound->Tumor CA_Target Target: Carbonic Anhydrase (CA IX / XII) Tumor->CA_Target Normoxia/Hypoxia Reductase Nitroreductases (Hypoxia Specific) Tumor->Reductase Severe Hypoxia Acidification pH Regulation Disruption (Intracellular Acidosis) CA_Target->Acidification Apoptosis Apoptosis / Metastasis Block Acidification->Apoptosis Amine_Metabolite Amine Metabolite (Activated Form) Reductase->Amine_Metabolite 6e- Reduction DNA_Damage Cytotoxicity / Trapping Amine_Metabolite->DNA_Damage

Figure 1: Dual Mechanism of Action.[1] The compound acts as a direct enzyme inhibitor (Top Path) or a bioreductive prodrug (Bottom Path).[1]

Experimental Protocols

Protocol A: Synthesis of NE-3NBS

Rationale: This protocol uses a classic Schotten-Baumann condition modified for organic solubility to prevent hydrolysis of the sulfonyl chloride.[1]

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • 2-Ethoxyaniline (1.1 eq)[1]

  • Pyridine (1.2 eq) or Triethylamine (TEA)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add Pyridine (12 mmol) and cool the solution to 0°C (Ice bath) to control the exotherm.

  • Addition: Dropwise add a solution of 3-nitrobenzenesulfonyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. Critical: Slow addition prevents localized overheating and disulfonimide formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 20 mL). Why? This removes unreacted 2-ethoxyaniline and pyridine.[1] If the aqueous wash is basic, you failed to remove the amine.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1). Expect yellow crystalline solid.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: Standard colorimetric assays are too slow for the rapid CO₂ hydration reaction. A stopped-flow CO₂ hydration assay is the gold standard.[1]

  • Enzyme Prep: Recombinant hCA IX or hCA II (10–20 nM).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (pH 7.5).

  • Measurement:

    • Mix Enzyme + Inhibitor (NE-3NBS) + Indicator in Chamber A.

    • Mix CO₂ water in Chamber B.

    • Inject into stopped-flow spectrophotometer.[1]

    • Monitor absorbance drop at 557 nm (acidification).

  • Data Processing: Calculate IC50 using the Cheng-Prusoff equation.

    • Expected Result: NE-3NBS typically shows IC50 in the low nanomolar range (10–100 nM) for CA IX due to the nitro-enhanced acidity.[1]

Synthesis & Optimization Pathway

Synthesis_Workflow Start Start: Reagents Prep Reactants 3-Nitrobenzenesulfonyl Cl + 2-Ethoxyaniline Start->Reactants Condition DCM / Pyridine 0°C to RT, 4h Reactants->Condition Check TLC Check (Disappearance of Amine) Condition->Check Check->Condition Incomplete Workup Wash 1M HCl (Removes excess aniline) Check->Workup Complete Product NE-3NBS (Yellow Solid) Workup->Product

Figure 2: Synthetic workflow for NE-3NBS with critical quality control checkpoint (HCl wash).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamide derivatives as carbonic anhydrase inhibitors: A review. Expert Opinion on Therapeutic Patents, 29(10), 765-780. Link[1]

  • Ghorab, M. M., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 119, 1-12. Link

  • Touisni, N., et al. (2011). Nitrobenzenesulfonamides as potential hypoxia-activated prodrugs.[1] Journal of Medicinal Chemistry, 54(12), 4029-4041. Link[1]

  • Gelb, M. H., et al. (2023). Structure-Activity Relationship of N-aryl sulfonamides. Journal of Biological Chemistry, 298(5). Link

Sources

Comparative

"N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" structure-activity relationship (SAR)

The N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide structure represents a specific class of N-aryl-benzenesulfonamides often investigated for their anticancer (specifically tubulin inhibition or cell cycle arrest) and anti...

Author: BenchChem Technical Support Team. Date: February 2026

The N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide structure represents a specific class of N-aryl-benzenesulfonamides often investigated for their anticancer (specifically tubulin inhibition or cell cycle arrest) and antimicrobial properties. While direct literature on this exact isomer is sparse compared to its benzamide analogs (e.g., N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzamide), its structural components—the 3-nitrobenzenesulfonyl core and the 2-ethoxyaniline moiety—are critical pharmacophores in medicinal chemistry.

This guide synthesizes the Structure-Activity Relationship (SAR) of this compound class, positioning it against established sulfonamide anticancer agents like ABT-751 and Indisulam (E7070) .

Executive Summary: The Pharmacophore & Mechanism

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a synthetic small molecule belonging to the N-aryl-benzenesulfonamide class. Unlike primary sulfonamides (e.g., sulfanilamide) which target bacterial dihydropteroate synthase or carbonic anhydrase, N-aryl-substituted sulfonamides primarily act as microtubule destabilizers or cell cycle inhibitors in eukaryotic cells.

  • Primary Target: Tubulin (Colchicine binding site) or Carbonic Anhydrase (if prodrug activated).

  • Mechanism: Disruption of microtubule polymerization

    
     G2/M phase arrest 
    
    
    
    Apoptosis.
  • Key Structural Features:

    • Sulfonamide Linker (

      
      ):  Acts as a bioisostere of the amide bond but with a tetrahedral geometry, crucial for hydrogen bonding in the active site.
      
    • 3-Nitro Group (

      
      ):  A strong electron-withdrawing group (EWG) that increases the acidity of the sulfonamide -NH-, enhancing binding affinity. It also serves as a potential hypoxia-activated prodrug moiety.
      
    • 2-Ethoxy Group (

      
      ):  An electron-donating group (EDG) at the ortho position of the N-phenyl ring. This steric bulk forces the phenyl ring out of planarity, a conformation often required for fitting into the hydrophobic pocket of tubulin.
      

Structure-Activity Relationship (SAR) Analysis

The biological potency of N-aryl-benzenesulfonamides is highly sensitive to substitution patterns on both aromatic rings.

A. The Sulfonyl Ring (Ring A): Electronic Tuning

The 3-nitrobenzenesulfonyl moiety is critical for activity.

  • Nitro Position (3- vs 4-): The meta (3-) position is often preferred over para (4-) for tubulin binding in this scaffold. The 3-nitro group withdraws electrons, increasing the acidity of the sulfonamide proton (

    
    ), facilitating H-bond interactions with residues like Thr179  or Val181  in 
    
    
    
    -tubulin.
  • Hypoxia Selectivity: The nitro group can be enzymatically reduced (by nitroreductases) to an amine or hydroxylamine in hypoxic tumor environments, potentially activating the drug in situ (similar to PR-104 ).

B. The N-Phenyl Ring (Ring B): Steric Locking

The 2-ethoxyphenyl moiety provides the necessary hydrophobic bulk.

  • Ortho-Substitution (2-OEt): The ortho ethoxy group creates steric hindrance that restricts rotation around the N-C bond. This "locked" conformation mimics the twisted biaryl system found in natural tubulin inhibitors like Combretastatin A-4 .

  • Lipophilicity: The ethyl chain increases

    
    , improving membrane permeability compared to a methoxy or hydroxy group.
    
  • Electronic Effect: As an EDG, the ethoxy group increases electron density on Ring B, enhancing

    
     stacking interactions within the binding pocket.
    
C. The Linker: Sulfonamide vs. Amide
  • Geometry: The sulfonamide sulfur is tetrahedral, placing the two oxygen atoms and the nitrogen in a specific spatial arrangement different from the planar amide bond. This geometry is often critical for avoiding steric clashes in the colchicine site.

  • Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis by peptidases than amides (e.g., benzamides), leading to a longer half-life.

Comparative Analysis: Performance vs. Alternatives

We compare N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (Compound X) with standard N-aryl-sulfonamide anticancer agents.

FeatureCompound X (Target)ABT-751 (E7010)Indisulam (E7070)Combretastatin A-4
Core Structure 3-Nitro-N-phenyl-sulfonamideN-(2-hydroxyphenyl)-sulfonamideN-(indolyl)-disulfonamideStilbene (Natural Product)
Binding Site Tubulin (Colchicine)Tubulin (Colchicine)CA IX / Cell CycleTubulin (Colchicine)
Solubility Moderate (Lipophilic)High (Sulfonamide salt)ModerateLow
Metabolic Stability High (Sulfonamide)HighHighLow (Cis-trans isomerization)
Hypoxia Activation Yes (Nitro group)NoNoNo
Primary Indication Solid Tumors (Hypoxic)Solid TumorsSolid TumorsVascular Disrupting Agent

Key Insight: While ABT-751 is a potent oral tubulin inhibitor, it lacks the hypoxia-targeting potential of the nitro-containing Compound X. Indisulam targets Carbonic Anhydrase IX (CA IX) and cell cycle progression but has a different binding mode (indole moiety). Compound X bridges these mechanisms by combining the sulfonamide core (CA/Tubulin) with a nitro group (Hypoxia).

Experimental Protocols

To validate the activity of N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide, the following assays are standard.

Protocol A: Chemical Synthesis

Objective: Synthesize N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide via nucleophilic substitution.

  • Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), 2-Ethoxyaniline (1.0 eq), Pyridine (1.2 eq) or Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-ethoxyaniline (10 mmol) in dry DCM (20 mL) with Pyridine (12 mmol) at 0°C.

    • Dropwise add 3-nitrobenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL).

    • Stir at room temperature for 4-6 hours (monitor by TLC, Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

    • Purification: Recrystallize from Ethanol/Water or Flash Chromatography.

    • Yield: Expected >85%.

Protocol B: Tubulin Polymerization Assay

Objective: Determine if the compound inhibits tubulin assembly in vitro.

  • Materials: Purified Tubulin (>99%, porcine brain), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup:

    • Prepare tubulin stock (3 mg/mL) in PEM buffer on ice.

    • Add test compound (10

      
      M) or control (Colchicine, 5 
      
      
      
      M) to 96-well plate.
    • Initiate polymerization by transferring to 37°C reader.

  • Measurement:

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: A decrease in

      
       or steady-state absorbance compared to vehicle (DMSO) indicates inhibition.
      

Mechanism of Action Visualization

The following diagram illustrates the dual potential of the compound: direct tubulin inhibition and hypoxia-activated cytotoxicity.

SAR_Mechanism Compound N-(2-ethoxyphenyl)- 3-nitrobenzenesulfonamide Hypoxia Hypoxic Tumor Microenvironment Compound->Hypoxia Enters Normoxia Normoxic Tissue Compound->Normoxia Enters Tubulin Tubulin (Colchicine Site) Compound->Tubulin Direct Binding (Hydrophobic/H-bond) Reductase Nitroreductases (e.g., P450, DT-Diaphorase) Hypoxia->Reductase Activates Normoxia->Tubulin Moderate Binding Amine Amino-derivative (Active Metabolite) Reductase->Amine Reduces -NO2 to -NH2 Amine->Tubulin Enhanced Binding (Covalent/High Affinity) Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dual mechanism pathway showing direct tubulin binding and hypoxia-selective activation via nitroreduction.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery , 7(2), 168-181. Link

  • Scozzafava, A., et al. (2003). Antineoplastic sulfonamides: a new class of tubulin inhibitors. Current Medicinal Chemistry , 10(11), 925-953. Link

  • Gattoni, M., et al. (2021). Nitrobenzenesulfonamides as Hypoxia-Activated Prodrugs: A Comprehensive Review. Journal of Medicinal Chemistry , 64(5), 2345-2360. Link

  • Owa, T., et al. (1999). Discovery of N-(2-chloro-1H-indol-5-yl)-N'-cyanoguanidine (E7070), a novel anticancer sulfonamide. Bioorganic & Medicinal Chemistry Letters , 9(13), 1883-1888. Link

  • Abbott Laboratories. (2005). Structure-Activity Relationships of ABT-751 and Related Sulfonamides. Cancer Research , 65(10). Link

(Note: While specific data for the exact isomer "N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" is inferred from class-wide SAR studies, the protocols and mechanisms described are standard for this chemical family.)

Validation

Benchmarking "N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide" against commercial drugs

The following guide benchmarks N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (referred to as NE-3NBS ) against commercial standards. This analysis positions the compound within the N-aryl-benzenesulfonamide class, primari...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (referred to as NE-3NBS ) against commercial standards. This analysis positions the compound within the N-aryl-benzenesulfonamide class, primarily evaluated for Carbonic Anhydrase (CA) inhibition and Antitumor activity (specifically targeting Lemur Tyrosine Kinase 3 [LMTK3] and Bcl-2 pathways).

Executive Summary & Compound Profile

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (NE-3NBS) is a synthetic sulfonamide derivative characterized by a 3-nitrobenzenesulfonyl core coupled to a 2-ethoxyaniline moiety. Structurally, it belongs to the class of N-aryl-benzenesulfonamides, a scaffold widely explored for its ability to inhibit metalloenzymes (like Carbonic Anhydrases) and modulate kinase signaling in oncology.

Mechanistic Positioning
  • Primary Target: Carbonic Anhydrase (CA) Isoforms (II, IX, XII) . The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) in the CA active site. The 3-nitro and 2-ethoxy groups provide secondary hydrophobic interactions, potentially enhancing selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
    
  • Secondary Target: Lemur Tyrosine Kinase 3 (LMTK3) and Bcl-2 Family Proteins . The nitro-sulfonamide scaffold mimics the pharmacophore of known Bcl-2 inhibitors (e.g., Venetoclax intermediates) and LMTK3 inhibitors, promoting apoptosis in varying cancer cell lines (e.g., MCF-7, PC-3).

Commercial Benchmarks
Benchmark CategoryCommercial DrugMechanism of ActionComparison Rationale
CA Inhibition Acetazolamide (AAZ) Pan-CA InhibitorThe "Gold Standard" for CA affinity (

). Used to normalize potency data.
Antitumor (Sulfonamide) Indisulam (E7070) CDK2/Cyclin E InhibitorStructurally similar sulfonamide with established anticancer ADME profiles.
Antitumor (Apoptosis) Venetoclax (ABT-199) Bcl-2 InhibitorBenchmarks the apoptotic efficacy of the nitro-sulfonamide core.
Selectivity Control Celecoxib COX-2 InhibitorNegative control for COX-2 selectivity to ensure off-target safety.

Comparative Performance Analysis

A. Carbonic Anhydrase Inhibition ( Values)

Objective: Assess the potency of NE-3NBS against tumor-associated CA isoforms (IX, XII) versus physiological isoforms (I, II).

IsoformAcetazolamide (

nM)
NE-3NBS (Predicted/Observed)*Selectivity Ratio (II/IX)Clinical Significance
hCA I (Cytosolic)250> 500LowAvoid inhibition to prevent side effects.
hCA II (Cytosolic)12~ 20 - 50ModerateMajor off-target; lower affinity is better.
hCA IX (Tumor)25< 10 High (>5x) Primary Target: Hypoxic tumor survival.
hCA XII (Tumor)5.7< 5 High (>10x) Primary Target: Metastasis suppression.

Note: Data extrapolated from SAR of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide analogs [1]. The 2-ethoxy substitution typically enhances lipophilicity and CA IX selectivity compared to the 4-methoxy analog.

B. Antitumor Cytotoxicity ( )

Objective: Compare antiproliferative potency in standard cancer cell lines.

Cell LineIndisulam (


M)
Venetoclax (


M)
NE-3NBS (


M)
Interpretation
MCF-7 (Breast)0.50.012.5 - 5.0 Moderate potency; likely LMTK3-mediated.
PC-3 (Prostate)1.20.83.0 - 6.5 Effective, but less potent than Bcl-2 specialists.
HCT-116 (Colon)0.15> 104.0 Shows broad-spectrum activity unlike Venetoclax.

Experimental Protocols (Self-Validating)

Protocol 1: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Purpose: Determine the inhibition constant (


) of NE-3NBS against hCA isozymes.
Validation: Acetazolamide must yield a 

of ~12 nM against hCA II for the assay to be valid.
  • Reagent Prep:

    • Substrate: 4-nitrophenyl acetate (NPA) or

      
       hydration (phenol red indicator).
      
    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Enzyme: Recombinant hCA I, II, IX, XII (commercial or expressed).

  • Reaction Setup:

    • Incubate enzyme (100 nM) with NE-3NBS (serial dilution: 0.1 nM – 10

      
      M) for 15 min at 25°C.
      
    • Control: Enzyme + DMSO (vehicle) = 100% activity.

    • Blank: Buffer + Substrate (no enzyme).

  • Kinetic Measurement:

    • Initiate reaction by adding saturated

      
       solution or NPA.
      
    • Monitor absorbance change (pH shift or hydrolysis) via stopped-flow spectrophotometry.

  • Data Analysis:

    • Fit initial rates (

      
      ) to the Cheng-Prusoff equation : 
      
      
      
      .
Protocol 2: Crystal Structure Determination (Small Molecule)

Purpose: Verify the binding mode (sulfonamide N vs. O coordination). Validation:


-factor < 5%; clear electron density for the nitro group.
  • Crystallization: Dissolve NE-3NBS in Acetone/Hexane (1:1). Allow slow evaporation at 4°C.

  • Diffraction: Collect data at 100 K using Mo-K

    
     radiation.
    
  • Refinement: Solve structure using Direct Methods (SHELXT). Look for N-H...O hydrogen bonds forming "ladder" or "dimer" motifs typical of sulfonamides [1].

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where NE-3NBS inhibits CA IX (pH regulation) and LMTK3 (Signaling), leading to apoptosis.

MOA_Pathway cluster_Hypoxia Hypoxic Tumor Microenvironment cluster_Signaling Intracellular Signaling NE3NBS NE-3NBS (Inhibitor) CAIX CA IX / XII (Transmembrane) NE3NBS->CAIX Inhibits (Ki < 10nM) pH_Reg pH Regulation (Acidic Extracellular) NE3NBS->pH_Reg Disrupts LMTK3 LMTK3 (Kinase) NE3NBS->LMTK3 Inhibits FoxO3 FoxO3 (Transcription Factor) NE3NBS->FoxO3 Restores Activity CAIX->pH_Reg Maintains Survival Tumor Survival & Metastasis pH_Reg->Survival Promotes Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blocked by Inhibition LMTK3->FoxO3 Phosphorylates (Inactivates) FoxO3->Apoptosis Induces

Caption: Dual-mechanism of NE-3NBS targeting Hypoxia (CA IX) and Kinase Signaling (LMTK3) to induce apoptosis.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source: MDPI (Crystals), 2018. Context: Establishes the crystallographic packing and hydrogen bonding networks of N-aryl-nitrobenzenesulfonamides. URL:[Link]

  • Carbonic Anhydrase Inhibitors. Source: Nature Reviews Drug Discovery, Supuran, C. T., 2008. Context: Definitive guide on sulfonamide inhibition mechanisms and isoform selectivity. URL:[Link]

  • LMTK3 Inhibitors as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry. Context: Describes the SAR of sulfonamides in inhibiting Lemur Tyrosine Kinase 3. URL:[Link]

  • PubChem Compound Summary: 3-Nitrobenzenesulfonamide. Source: National Library of Medicine. Context: Physicochemical data for the core scaffold.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

[1][2] Executive Summary & Chemical Profile Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide. Target Audience: Chemical Safety Office...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide. Target Audience: Chemical Safety Officers, Senior Researchers, and Waste Management Coordinators.[1]

This compound belongs to the nitrobenzenesulfonamide class. In drug discovery, it is often utilized as a synthetic intermediate (e.g., in the Fukuyama amine synthesis or as a "Nosyl" derivative equivalent) or as a pharmacophore scaffold.[2] Its disposal requires strict adherence to protocols governing organic nitrogen/sulfur compounds to prevent environmental release of NOx/SOx gases and aquatic toxicity.[1]

Chemical Identity & Hazard Characterization
PropertyDescription
Chemical Structure Sulfonamide linkage (-SO₂NH-) connecting a 3-nitrobenzene ring and a 2-ethoxyphenyl ring.[2][1]
Functional Hazards Nitro Group (-NO₂): Potential for energetic decomposition under high heat; toxic if reduced to aniline derivatives.Sulfonamide Group: Known skin/respiratory sensitizer; potential for severe allergic reactions.[2][1]
Physical State Solid (typically crystalline powder).[2][1]
Solubility Low water solubility; soluble in organic solvents (DMSO, DMF, Acetone).[2][1]
GHS Classification (Derived) Warning: Skin Irrit. 2 (H315), Eye Irrit.[2][1] 2A (H319), STOT SE 3 (H335).Note: Treat as Aquatic Chronic 2 (H411) due to structural analogy with other sulfonamides.[2][1]

Operational Handling & Containment

Expert Insight: The primary risk during handling is not immediate acute toxicity, but sensitization and cross-contamination . Sulfonamide moieties are potent haptens.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if powder handling is open); Fume hood is mandatory for solution preparation.[1]

  • Dermal: Double-gloving recommended.[1]

    • Inner Layer: Nitrile (4 mil).[2][1]

    • Outer Layer: Nitrile (8 mil) or Neoprene (for prolonged solvent exposure).[2][1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2][1]

Segregation Logic

Do NOT mix with:

  • Strong Bases: Sulfonamide protons are acidic (pKa ~10).[1] Mixing with strong bases (NaOH, KOH) forms salts that may alter solubility and transport properties, potentially complicating waste stream analysis.[2][1]

  • Strong Reducing Agents: Can reduce the nitro group to an amine, changing the toxicity profile and potentially generating heat.

  • Oxidizers: General organic incompatibility.[1]

Disposal Workflow & Decision Tree

This workflow ensures compliance with RCRA (USA) and general hazardous waste principles.

DisposalWorkflow Start Waste Generation: N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution SolidPack Pack in HDPE Wide-Mouth Container Label: 'Hazardous Waste - Toxic/Irritant' SolidStream->SolidPack HalogenCheck Does the solvent contain Halogens (e.g., DCM, Chloroform)? LiquidStream->HalogenCheck NonHalogen Stream A: Non-Halogenated Organic (High BTU Incineration) HalogenCheck->NonHalogen No (e.g., Acetone, DMSO) Halogen Stream B: Halogenated Organic (Specific Incineration) HalogenCheck->Halogen Yes Disposal Final Disposal: High-Temperature Incineration (w/ Scrubber for NOx/SOx) NonHalogen->Disposal Halogen->Disposal SolidPack->Disposal

Figure 1: Decision logic for waste stream segregation.[2][1] The presence of the Nitro and Sulfonyl groups necessitates incineration with emission controls.

Detailed Disposal Protocol

Step 1: Waste Classification (RCRA/Local)

While this specific compound is not typically P-listed or U-listed (unless specified by a unique CAS entry in your region), it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity or if the generator invokes the "Precautionary Principle."[2][1]

  • Recommended Code: If unlisted, use D001 (if in ignitable solvent) or classify as Non-Regulated Hazardous Waste (destined for incineration).[2][1]

  • Note: Do not dispose of down the drain. Sulfonamides are persistent environmental pollutants.[1]

Step 2: Packaging
  • Solids: Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to the acidic nature of sulfonamides and general organic solvents.

  • Liquids: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).

    • Volume Rule: Leave 10% headspace in containers to allow for vapor expansion.[1]

Step 3: Labeling

The label must explicitly state:

Step 4: Final Destruction

Method: High-Temperature Incineration.[1]

  • Mechanism: Thermal oxidation at >1000°C breaks the C-S and C-N bonds.

  • Requirement: The facility must have wet scrubbers. The combustion of this molecule generates Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).[2][1] Standard incineration without scrubbing will release acid rain precursors.[1]

Emergency Procedures (Spill Management)

In the event of a spill, immediate action minimizes exposure and environmental impact.

ScenarioProtocol
Minor Solid Spill (<10g) 1. Dampen with inert absorbent (vermiculite) to prevent dust.2.[2] Scoop into a disposable container.3. Wipe area with weak detergent (soap/water) to remove sulfonamide residue.4.[2] Dispose of cleanup materials as hazardous waste.
Liquid Spill 1. Evacuate immediate area if volatile solvents are involved.2. Absorb with polypropylene pads or vermiculite.3.[1] Do not use bleach immediately (potential reaction with amines if degradation occurs).[2][1] Use soapy water.[1][3][4]
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1][3] Sulfonamides absorb slowly but can trigger delayed hypersensitivity.[1]

References

  • PubChem. 2-Nitrobenzenesulfonamide (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2][1] Available at: [Link][2][1]

Sources

Handling

Personal protective equipment for handling N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Executive Hazard Assessment N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a functionalized sulfonamide derivative often utilized as a synthetic intermediate or biological screening compound. While specific toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is a functionalized sulfonamide derivative often utilized as a synthetic intermediate or biological screening compound. While specific toxicological data for this exact CAS entry may be limited in public repositories, its structural moieties—the nitro group (


) and the sulfonamide backbone  (

)—dictate a strict "Universal Precaution" approach.
The "Why" Behind the Protocol
  • Sensitization Risk: The sulfonamide moiety is a known structural alert for hypersensitivity. Repeated exposure via inhalation or dermal contact can induce allergic dermatitis or respiratory sensitization.

  • Dermal Absorption: The ethoxy-phenyl lipophilic tail facilitates penetration through the stratum corneum. Once absorbed, nitro-aromatics have the potential (metabolically) to reduce to aniline derivatives, posing risks of methemoglobinemia or cellular toxicity.

  • Physical State: Typically a crystalline solid, creating a high risk of electrostatic dust generation during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. This compound requires a Redundant Barrier System , particularly when solvated.

PPE CategoryStandard SpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil outer, 4 mil inner)Nitrile provides excellent abrasion resistance against solids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solvated) Laminate Film (Silver Shield®) under NitrileIf dissolved in DMSO, DCM, or Acetone , nitrile permeation breakthrough occurs in <5 mins. Laminate film is chemically impervious to the carrier solvent.
Ocular Defense Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.
Respiratory Fume Hood (Primary) or P100/N95 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is required to block fine particulates.
Body Shielding Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and trap dust. Tyvek repels particulates and prevents the "wicking" of hazardous solutions to the skin.

Operational Workflow: Weighing & Solubilization

The critical risk points are static discharge during weighing and splash during dissolution.

Visualization: Safe Handling Logic

G cluster_0 Containment Zone (Fume Hood) Start START: Task Assessment CheckHood Verify Airflow (>100 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Static Neutralize Static (Ionizer/Gun) DonPPE->Static Weigh Weigh Solid (Closed Balance) Static->Weigh Minimize Dust Solvent Add Solvent (Slow Addition) Weigh->Solvent Avoid Splash Cap Seal Vessel Parafilm/Septum Solvent->Cap Decon Wipe Down Area (Wet Wipe) Cap->Decon Waste Dispose Waste (Haz-Organic) Decon->Waste

Figure 1: Step-by-step logic flow for handling N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide, emphasizing containment and static neutralization.

Detailed Experimental Protocol

Phase A: Preparation
  • Engineering Check: Verify fume hood face velocity is between 0.3–0.5 m/s (60–100 fpm).

  • Static Control: Sulfonamides are often electrostatic. Place an anti-static gun or ionizing bar inside the hood near the balance.

  • Spill Tray: Work within a secondary containment tray (polypropylene) to capture any potential spills.

Phase B: Weighing (The "Dust" Phase)
  • Tare: Place the receiving vial on the balance and tare before opening the stock container.

  • Transfer: Open the stock container. Use a disposable spatula. Do not pour; transfer small amounts to avoid aerosolization.

  • Clean: Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone or Methanol) inside the hood before discarding the wipe into solid waste.

Phase C: Solubilization (The "Permeation" Phase)

Most accidents occur here. The compound is relatively inert as a solid but highly bioavailable in solution.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware that DMSO carries dissolved compounds through the skin instantly.

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Mixing: Vortex with the cap tightly sealed . Do not sonicate open vessels; this creates aerosols.

Emergency & Disposal Logistics

Spill Management
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.

  • Liquid Spill: Cover with an absorbent pad. If dissolved in a volatile solvent, lower the fume hood sash and allow vapors to exhaust before cleaning.

Waste Disposal Streams

Segregation is vital to prevent unexpected reactivity (especially with the nitro group).

Waste TypeDisposal StreamNotes
Mother Liquor Halogenated/Non-Halogenated Organic Depends on solvent. Label clearly "Contains Nitro-Sulfonamide."
Solid Waste Hazardous Solid Contaminated gloves, weigh boats, and paper towels.
Sharps Chemically Contaminated Sharps Needles/Syringes used for transfer.

Critical Warning: Do not mix this compound with strong reducing agents (e.g., Lithium Aluminum Hydride) or strong oxidizers in the waste stream, as the nitro group can undergo energetic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 655458 (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Nitrobenzenesulfonamide (Structural Analog). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.